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  • Product: tert-butyl (3-amino-9H-carbazol-9-yl)acetate
  • CAS: 1204297-59-5

Core Science & Biosynthesis

Foundational

Tert-Butyl (3-amino-9H-carbazol-9-yl)acetate: Structural Profiling, Orthogonal Reactivity, and Applications in Advanced Therapeutics

Executive Summary In the landscape of modern drug discovery and advanced materials science, the design of bifunctional building blocks is critical for modular synthesis. tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, the design of bifunctional building blocks is critical for modular synthesis. tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5) emerges as a highly privileged, orthogonal intermediate[1]. Featuring a rigid tricyclic carbazole core, a nucleophilic primary amine at the C3 position, and a sterically protected tert-butyl ester at the N9 position, this molecule allows researchers to execute complex derivatizations without cross-reactivity. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, step-by-step synthetic methodologies, and its expanding footprint in therapeutic development.

Structural & Physicochemical Profiling

The architectural brilliance of tert-butyl (3-amino-9H-carbazol-9-yl)acetate lies in its dual functionalization. The carbazole core provides a planar, electron-rich aromatic system capable of strong π−π stacking and hydrophobic interactions, which are highly sought after in pharmacophore design[2].

The structural parameters and quantitative data of the compound are summarized in the table below:

PropertyValue
Chemical Name tert-butyl (3-amino-9H-carbazol-9-yl)acetate
CAS Registry Number 1204297-59-5[1]
Molecular Formula C18H20N2O2[1]
Molecular Weight 296.36 g/mol [1]
Core Scaffold Tricyclic 9H-Carbazole
Functional Groups C3-Primary Amine (-NH2), N9-tert-Butyl Ester
Storage Conditions Inert atmosphere, 2-8°C (to prevent amine oxidation)

Mechanistic Reactivity & Orthogonal Strategy

The true utility of this molecule is its orthogonal reactivity . In multi-step organic synthesis, protecting groups must be selectively removable without affecting other functional groups in the molecule.

The C3-Primary Amine (Nucleophilic Center)

The amine group at the C3 position is electronically coupled to the aromatic carbazole system, making it a stable yet highly effective nucleophile. It readily undergoes:

  • Amidation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to generate stable amide or sulfonamide linkages.

  • Buchwald-Hartwig Cross-Coupling: Can be coupled with aryl halides using palladium catalysis to form extended aromatic networks, a common requirement in OLED material synthesis.

The N9-tert-Butyl Ester (Acid-Labile Protection)

The selection of a tert-butyl ester over a standard methyl or ethyl ester is a deliberate, causality-driven choice. The bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from unwanted nucleophilic attack during the derivatization of the C3-amine[3]. Furthermore, it offers an orthogonal deprotection pathway. While methyl esters require basic saponification (which can destroy newly formed base-sensitive amide bonds at C3), tert-butyl esters are cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) via an E1 elimination mechanism. This releases isobutylene gas and carbon dioxide, leaving the free carboxylic acid intact for subsequent peptide coupling or biological targeting.

Reactivity Core tert-Butyl (3-amino-9H-carbazol-9-yl)acetate Bifunctional Scaffold Amine C3-Primary Amine (Nucleophilic Derivatization) Core->Amine Ester N9-tert-Butyl Ester (Protected Carboxyl) Core->Ester Amidation Amidation / Sulfonylation (Drug Discovery) Amine->Amidation Coupling Buchwald-Hartwig Coupling (OLED Materials) Amine->Coupling Deprotection Acidic Cleavage (TFA) Yields Free Acetic Acid Ester->Deprotection

Fig 1: Orthogonal reactivity map highlighting C3-amine derivatization and N9-ester deprotection.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and in-process controls.

Protocol A: Synthesis of tert-Butyl (3-amino-9H-carbazol-9-yl)acetate

This two-step workflow builds the target molecule from commercially available 3-nitro-9H-carbazole.

Step 1: N-Alkylation

  • Rationale: The N-H proton of carbazole is relatively acidic (pKa ~ 15). Using a strong base like Sodium Hydride (NaH) quantitatively generates the nucleophilic carbazolide anion, which then attacks tert-butyl bromoacetate.

  • Procedure:

    • Dissolve 3-nitro-9H-carbazole (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Cool the solution to 0°C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-Validation: Effervescence of H2 gas indicates active deprotonation.

    • Stir for 30 minutes, then add tert-butyl bromoacetate (1.1 eq) dropwise.

    • Warm to room temperature and stir for 4 hours.

    • In-Process Control: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot should completely disappear.

    • Quench with ice water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield tert-butyl (3-nitro-9H-carbazol-9-yl)acetate.

Step 2: Catalytic Reduction

  • Rationale: The nitro group must be reduced to the primary amine without cleaving the tert-butyl ester. Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly chemoselective for this transformation[2].

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous ethanol.

    • Add 10% Pd/C (10% w/w).

    • Evacuate the flask and backfill with H2 gas (balloon pressure).

    • Stir vigorously at room temperature for 6-8 hours.

    • In-Process Control: Monitor via LC-MS to confirm the mass shift from the nitro compound to the amine (M+H = 297.36).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the pure target compound.

Synthesis A 3-Nitro-9H-carbazole (Starting Material) B N-Alkylation Reagent: tert-Butyl bromoacetate Base: NaH A->B C tert-Butyl (3-nitro-9H-carbazol-9-yl)acetate (Intermediate) B->C D Catalytic Reduction Reagent: Pd/C, H2 gas C->D E tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (Target Compound) D->E

Fig 2: Synthetic workflow for tert-butyl (3-amino-9H-carbazol-9-yl)acetate via N-alkylation.

Protocol B: Orthogonal Deprotection of the tert-Butyl Ester
  • Rationale: Post-derivatization of the C3-amine, the ester is cleaved using Trifluoroacetic acid (TFA). The E1 elimination mechanism prevents the hydrolysis of newly formed amide bonds.

  • Procedure:

    • Dissolve the derivatized carbazole in Dichloromethane (DCM).

    • Add TFA (20% v/v relative to DCM) at 0°C.

    • Stir at room temperature for 2 hours.

    • In-Process Control: TLC will show a highly polar spot (the free carboxylic acid) remaining at the baseline in non-polar solvent systems.

    • Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

Applications in Drug Discovery & Materials Science

The unique topology of substituted carbazoles has led to their integration into several high-value therapeutic and technological domains:

  • Neuropeptide Y5 (NPY5) Antagonists: Carbazole derivatives, specifically those utilizing the N-acetic acid moiety, have been heavily patented for their efficacy as NPY5 receptor antagonists[4]. These compounds are investigated for the treatment of metabolic disorders and obesity. The carbazole core fits perfectly into the hydrophobic pocket of the receptor, while the deprotected acetic acid group mimics endogenous acidic pharmacophores.

  • Anti-Viral Therapeutics: Substituted 3-amino-9H-carbazoles have demonstrated significant anti-HIV activity. The rigid framework allows for precise spatial orientation of functional groups that inhibit viral replication enzymes[2].

  • Optoelectronics: Beyond biology, the electron-donating nature of the carbazole nitrogen and the extended conjugation of the aromatic rings make this scaffold a premier candidate for Organic Light-Emitting Diodes (OLEDs) and hole-transporting materials.

References

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols Source: Synlett / Organic Chemistry Portal URL:[Link]

  • Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity Source: National Institutes of Health (PMC) URL:[Link]

  • US6399631B1 - Carbazole neuropeptide Y5 antagonists Source: Google Patents URL

Sources

Exploratory

exact mass and molecular weight of tert-butyl (3-amino-9H-carbazol-9-yl)acetate

Exact Mass, Molecular Weight, and Synthetic Utility of tert-Butyl (3-amino-9H-carbazol-9-yl)acetate: A Technical Guide for Drug Development Executive Summary In modern medicinal chemistry, the rational design of active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Exact Mass, Molecular Weight, and Synthetic Utility of tert-Butyl (3-amino-9H-carbazol-9-yl)acetate: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds that offer both structural rigidity and orthogonal points of functionalization. tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5) is a highly versatile building block that fulfills these criteria. Featuring a lipophilic carbazole core, a reactive 3-amino group, and a protected tert-butyl ester, this molecule is frequently utilized in the development of Translocator Protein (TSPO) ligands for neuroinflammation imaging and CRTH2 receptor antagonists 1. This whitepaper provides an in-depth analysis of its physicochemical properties, analytical validation strategies, and step-by-step synthetic workflows.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers synthesizing and analyzing carbazole derivatives, distinguishing between average molecular weight and monoisotopic exact mass is a critical first step.

  • Molecular Weight (296.36 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes. This value is strictly used for macroscopic laboratory operations, such as calculating stoichiometric equivalents, yields, and molarities during synthesis 2.

  • Monoisotopic Exact Mass (296.15247 Da): Calculated using the mass of the most abundant, stable isotope of each constituent element (i.e., 12 C, 1 H, 14 N, 16 O). This value is the theoretical target used in High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and differentiate the target compound from isobaric impurities 3.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name tert-butyl (3-amino-9H-carbazol-9-yl)acetate
CAS Registry Number 1204297-59-5
Molecular Formula C 18​ H 20​ N 2​ O 2​
Molecular Weight (Average) 296.36 g/mol
Monoisotopic Exact Mass 296.15247 Da
Theoretical [M+H] + Ion 297.16030 m/z

Analytical Validation: LC-HRMS Protocol

To ensure the structural integrity of the purchased or synthesized building block, LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) must be performed. The causality behind using HRMS lies in its ability to provide sub-5 ppm mass accuracy, which acts as a self-validating system to rule out structural isomers or degradation products.

Step-by-Step Methodology: LC-MS/MS Validation
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring efficient ionization to the [M+H] + state.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix. Self-Validation Check: Ensure the mass error of the calibrant ions is < 5 ppm before proceeding.

  • Data Acquisition (MS1): Operate the instrument in Electrospray Ionization positive mode (ESI+). Scan for the theoretical protonated molecular ion [M+H] + at m/z 297.16030.

  • Fragmentation (MS2): Apply Collision-Induced Dissociation (CID) at 20-30 eV.

    • Mechanistic Insight: The tert-butyl ester group is highly labile under CID. The primary fragmentation pathway involves the neutral loss of isobutene (-56 Da) or tert-butanol (-74 Da), leaving behind the stable, highly conjugated carbazole core.

MS_Frag m1 [M+H]+ m/z 297.16 m2 Loss of Isobutene m/z 241.10 m1->m2 - C4H8 (-56 Da) m3 Loss of tert-butanol m/z 223.09 m1->m3 - C4H10O (-74 Da) m4 Carbazole Core Fragment m/z 181.08 m2->m4 - CH2COOH

Proposed LC-MS/MS fragmentation pathway for the protonated molecular ion.

Mechanistic Causality in Scaffold Design & Synthesis

The true value of tert-butyl (3-amino-9H-carbazol-9-yl)acetate lies in its orthogonal reactivity. The 3-amino group acts as a nucleophile, readily participating in amide couplings (e.g., with HATU/DIPEA) or Buchwald-Hartwig cross-coupling reactions to build the target pharmacophore.

Simultaneously, the tert-butyl ester serves to mask the carboxylic acid at the N9 position. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, rendering the ester stable to the bases and nucleophiles used during the derivatization of the 3-amino group 4. Once the desired functionalization is complete, the ester must be cleaved to reveal the free acetic acid, which frequently acts as the primary binding moiety (e.g., interacting with the Arg/Lys residues in the target protein's binding pocket).

G n1 Carbazole Scaffold n2 N-Alkylation (tert-butyl bromoacetate) n1->n2 n3 Nitration & Reduction (C3 Position) n2->n3 n4 tert-butyl (3-amino-9H-carbazol-9-yl)acetate MW: 296.36 | Exact Mass: 296.15247 n3->n4 n5 Amide Coupling / Derivatization (via 3-amino group) n4->n5 n6 TFA-Mediated Deprotection (tert-butyl ester cleavage) n5->n6 n7 Active Pharmaceutical Ingredient (Free Acetic Acid Derivative) n6->n7

Logical synthetic workflow for carbazole-based API development.

Experimental Protocol: TFA-Mediated Deprotection

The final step in utilizing this building block is the acidic deprotection of the tert-butyl ester. The mechanism proceeds via the protonation of the ester oxygen, followed by the expulsion of a highly stable tert-butyl cation.

Critical Causality Warning: Because the carbazole core is highly electron-rich, the liberated tert-butyl cation can rapidly undergo electrophilic aromatic substitution, alkylating the carbazole ring and ruining the yield. To prevent this, a cation scavenger must be explicitly included in the protocol.

Step-by-Step Methodology: Ester Cleavage
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the derivatized tert-butyl ester in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add 2.0 mmol (2.0 equivalents) of anisole or triisopropylsilane (TIPS) to the solution. Causality: The highly nucleophilic anisole acts as a sacrificial trap for the tert-butyl cation, preventing the irreversible alkylation of the carbazole core.

  • Acidification: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) dropwise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validating Monitoring: Monitor the reaction progress via TLC or LC-MS. The reaction is deemed complete only when the starting material peak is entirely consumed and replaced by the corresponding [M-56+H] + or [M-74+H] + mass peak of the free acid.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude mixture with toluene (3 x 10 mL). Triturate the resulting residue with cold diethyl ether to precipitate the highly pure free carboxylic acid API. Filter and dry under high vacuum.

References

  • Journal of Medicinal Chemistry. "First Nondiscriminating Translocator Protein Ligands Produced from a Carbazole Scaffold." ACS Publications.[Link]

  • PubChemLite - B. "C18H20N2O2 Monoisotopic mass: 296.15247 Da." University of Luxembourg. [Link]

Sources

Foundational

Photophysical and Electronic Dynamics of tert-Butyl (3-amino-9H-carbazol-9-yl)acetate: A Technical Whitepaper

Executive Summary The rational design of organic fluorophores and hole-transporting materials relies heavily on the precise tuning of electronic states. tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic fluorophores and hole-transporting materials relies heavily on the precise tuning of electronic states. tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5)[1] represents a highly optimized molecular scaffold that merges the robust photophysics of the carbazole core with strategic functionalization. By integrating an electron-donating 3-amino group and a sterically demanding N-tert-butyl acetate moiety, this molecule serves as a critical building block in both optoelectronics (e.g., OLEDs) and medicinal chemistry (e.g., fluorescent bioprobes)[2].

This whitepaper deconstructs the structural logic, electronic properties, and photophysical behavior of this compound, providing field-proven methodologies for its synthesis and characterization.

Molecular Architecture: Deconstructing the Scaffold

The superior performance of tert-butyl (3-amino-9H-carbazol-9-yl)acetate is not accidental; it is the result of a tri-functional design strategy where each moiety serves a distinct mechanistic purpose:

  • The 9H-Carbazole Core (The π -System): The fully conjugated, rigid biphenyl system bridged by a nitrogen atom provides exceptional thermal stability and a high triplet energy level. This rigidity suppresses non-radiative vibrational relaxation, ensuring high photoluminescence quantum yields[2].

  • The 3-Amino Auxochrome (The Electronic Modulator): The introduction of a primary amine at the 3-position breaks the symmetry of the carbazole core. As a strong electron-donating group (EDG), it significantly raises the Highest Occupied Molecular Orbital (HOMO) level. This establishes a "push-pull" donor-acceptor dynamic across the ring system, facilitating Intramolecular Charge Transfer (ICT)[2].

  • The N-tert-Butyl Acetate Moiety (The Steric/Synthetic Handle): Alkylation at N9 with a tert-butyl acetate group serves two critical functions. First, the bulky tert-butyl ester provides steric shielding, preventing intermolecular π−π stacking and mitigating Aggregation-Caused Quenching (ACQ) in solid-state films. Second, the ester acts as a protected synthetic handle; it can be selectively hydrolyzed to yield a free acetic acid derivative for bioconjugation or metal chelation without disrupting the core photophysics[3],[4].

MolecularLogic C_Core Carbazole Core (Hole Transport & Rigidity) ICT Intramolecular Charge Transfer (Red-shifted Emission) C_Core->ICT Amino 3-Amino Group (Electron Donor / HOMO ↑) Amino->C_Core Amino->ICT Acetate N-tert-butyl acetate (Steric Bulk & Solubility) Acetate->C_Core Processability Solution Processability (OLEDs & Assays) Acetate->Processability

Caption: Structural logic and resulting physicochemical properties of the target molecule.

Electronic Structure and Photophysical Profiling

HOMO/LUMO Modulation

Unmodified carbazole typically exhibits a deep HOMO level (~ -5.5 eV), making it highly resistant to oxidation. However, the electron-rich 3-amino group destabilizes the HOMO, raising it to approximately -5.15 eV[5]. This elevated HOMO makes the molecule an excellent hole-transporting material (HTM), as it better aligns with the work function of standard ITO anodes in optoelectronic devices.

Absorption and Solvatochromic Emission
  • Ground State Absorption: The molecule exhibits strong π→π∗ transitions characteristic of the carbazole backbone in the 290–340 nm range. The 3-amino group introduces a lower-energy n→π∗ transition, resulting in a bathochromic shift (red-shift) with an absorption tail extending into the 380 nm region[2].

  • Excited State Dynamics: Upon photoexcitation, the molecule enters a highly polarized ICT state. Because the dipole moment of the excited state ( μe​ ) is significantly larger than that of the ground state ( μg​ ), the molecule exhibits strong positive solvatochromism . In non-polar solvents (e.g., cyclohexane), emission peaks in the deep blue (~400 nm). In polar solvents (e.g., acetonitrile), solvent relaxation stabilizes the highly polar excited state, leading to a pronounced red-shift (~450–460 nm).

Quantitative Photophysical Data Summary
ParameterTypical Value / RangeMechanistic Causality
Absorption λmax​ 340 – 380 nmExtended conjugation and n→π∗ transition via the 3-amino group.
Emission λmax​ 400 – 460 nmHighly dependent on solvent polarity due to ICT state stabilization.
HOMO Energy Level ~ -5.15 eVDestabilized (raised) by the electron-donating -NH 2​ moiety.
Fluorescence Lifetime ( τ ) 2.5 – 4.0 nsCharacteristic of spin-allowed singlet decay in rigid planar systems.
Stokes Shift 3,500 – 5,000 cm −1 Indicates significant structural reorganization in the excited state.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, the synthesis and characterization of this molecule must follow strict, self-validating protocols.

Protocol 1: Synthesis & Purification

Causality Check: Direct alkylation of 3-aminocarbazole often leads to unwanted N-alkylation at the primary amine. To circumvent this, a two-step sequence utilizing 3-nitro-9H-carbazole is required.

  • N-Alkylation: Dissolve 3-nitro-9H-carbazole (1.0 eq) in dry DMF. Add anhydrous K 2​ CO 3​ (1.5 eq) and stir at 55 °C for 1 hour. Note: K 2​ CO 3​ is chosen because it is basic enough to deprotonate the carbazole N-H but weak enough to prevent ester hydrolysis[3].

  • Esterification: Add tert-butyl bromoacetate (1.2 eq) dropwise. Stir for 4 hours at 55 °C. Quench with water and extract with ethyl acetate.

  • Reduction: Dissolve the resulting intermediate in ethanol. Add hydrazine hydrate (excess) and a catalytic amount of Pd/C (10%). Reflux until TLC indicates complete consumption of the nitro compound[6]. Note: Hydrazine/Pd/C cleanly reduces the nitro group to an amine without cleaving the tert-butyl ester or reducing the aromatic core.

  • Purification: Filter through Celite to remove Pd/C. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >99% purity.

Protocol 2: Photophysical Characterization

Causality Check: High concentrations lead to inner-filter effects, self-absorption, and excimer formation, which artificially red-shift emission spectra and quench lifetimes. Measurements must be performed at strict dilution.

  • Sample Preparation: Prepare stock solutions of the purified compound in a solvent polarity series (cyclohexane, toluene, THF, acetonitrile) at exactly 1×10−5 M.

  • Steady-State UV-Vis: Record absorption spectra from 250 nm to 500 nm to determine the exact excitation wavelength ( λexc​ ).

  • Steady-State Fluorometry: Excite the samples at their respective λexc​ . Record emission spectra. Calculate the Stokes shift to quantify the ICT effect.

  • Time-Correlated Single Photon Counting (TCSPC): Measure the fluorescence decay using a pulsed laser diode (e.g., 375 nm). Fit the decay curve to a mono-exponential function to extract the excited-state lifetime ( τ ).

Workflow Prep Sample Preparation (10^-5 M in varied solvents) UVVis Steady-State UV-Vis (Determine Ground State) Prep->UVVis Fluoro Steady-State Fluorometry (Determine Excited State & ICT) Prep->Fluoro Analysis Lippert-Mataga Analysis (Dipole Moment Calculation) UVVis->Analysis TCSPC TCSPC (Excited State Lifetime) Fluoro->TCSPC Fluoro->Analysis

Caption: Self-validating workflow for comprehensive photophysical characterization.

Applications in Advanced Technologies

  • Optoelectronics (OLEDs): The elevated HOMO level and high triplet energy make this scaffold an ideal precursor for hole-transporting materials (HTMs) and host matrices for blue phosphorescent OLEDs[2]. The tert-butyl group ensures the material can be solution-processed (e.g., spin-coated) without crystallizing.

  • Medicinal Chemistry & Bioconjugation: The primary amine allows for the synthesis of Schiff bases, amides, or ureas, which are common pharmacophores in anti-cancer and antimicrobial research[6]. Furthermore, cleavage of the tert-butyl ester yields carbazole-9-yl-acetic acid, a highly stable fluorescent tag used for labeling cellulose nanocrystals and proteins[4].

References

  • Khaddam Y., et al. Syntheses of novel copolymers containing carbazole and their electrochromic properties. ResearchGate. Available at: [Link]

  • The Journal of Physical Chemistry A. OFF–ON–OFF Dual Emission at Visible and UV Wavelengths from Carbazole Functionalized β-Diketonate Europium(III) Complex. ACS Publications. Available at:[Link]

  • PMC. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. Available at:[Link]

  • ResearchGate. Coumarin and carbazole fluorescently modified cellulose nanocrystals using a one-step esterification procedure. Available at:[Link]

Sources

Exploratory

tert-butyl (3-amino-9H-carbazol-9-yl)acetate safety data sheet and toxicity profile

An In-Depth Technical Guide to tert-Butyl (3-amino-9H-carbazol-9-yl)acetate: Structural Profiling, Predictive Toxicology, and Safety Protocols Executive Summary tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS 1204297-5...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to tert-Butyl (3-amino-9H-carbazol-9-yl)acetate: Structural Profiling, Predictive Toxicology, and Safety Protocols

Executive Summary

tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS 1204297-59-5) is a highly specialized synthetic intermediate widely utilized in the development of novel therapeutics, including neuropeptide Y5 (NPY5) antagonists and anti-migratory cancer agents[1][2][3]. While its rigid, planar tricyclic core offers excellent pharmacophore positioning, the presence of an unprotected aromatic amine at the 3-position introduces significant toxicological liabilities, primarily genotoxicity. Because empirical Safety Data Sheets (SDS) for niche research chemicals often lack comprehensive in vivo data, this whitepaper synthesizes structural alerts, predictive toxicology, and analog-based empirical data to construct a robust safety profile and handling guide for drug development professionals.

Structural Deconstruction & Causality of Toxicity

Understanding the safety profile of this compound requires deconstructing its three primary structural domains:

  • The Carbazole Core: The planar tricyclic system intercalates into DNA and exhibits lipophilic properties that enhance cellular permeability. While the parent carbazole is hepatocarcinogenic in rodents, it is generally not genotoxic on its own[2][4].

  • The 3-Amino Group (Toxicophore): Aromatic amines are notorious structural alerts (Ashby-Tennant rules). The 3-amino substitution transforms the relatively stable carbazole core into a reactive frameshift mutagen. This occurs because the amine is highly susceptible to enzymatic oxidation[2].

  • The N-9 tert-Butyl Acetate Moiety: This bulky, lipophilic ester serves a dual purpose. Synthetically, it protects the carbazole nitrogen from unwanted alkylation and can be hydrolyzed to yield an acetic acid derivative for subsequent amide coupling[2]. Toxicologically, it increases the overall LogP of the molecule, enhancing hepatic uptake and subsequent metabolic activation.

Quantitative Physicochemical & Predictive Safety Data
ParameterValue / PredictionRationale / Source
CAS Number 1204297-59-5Commercial chemical registry[1]
Molecular Weight 296.36 g/mol Calculated from C18H20N2O2[1]
Estimated LogP 3.8 - 4.2High lipophilicity driven by the tert-butyl and carbazole groups.
GHS Classification (Predicted) Acute Tox. 4, Skin Irrit. 2, Muta. 2, Carc. 2Extrapolated from 3-amino-9-ethylcarbazole analogs[2].
Ames Test Liability Highly Positive (TA98/TA100)Frameshift mutation alert via metabolic activation (+S9)[2].
Primary Target Organs Liver, DNA (Genotoxicity)Hepatic CYP450 metabolism site[4].

Mechanistic Pathways of Toxicity

The primary hazard of tert-butyl (3-amino-9H-carbazol-9-yl)acetate is not acute cytotoxicity, but rather its potential for insidious genotoxicity. The causality behind this liability lies in hepatic biotransformation.

When absorbed, the compound is transported to the liver, where Cytochrome P450 enzymes (specifically CYP1A2) oxidize the 3-amino group to an N-hydroxylamine. This intermediate is then esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs). The resulting ester is highly unstable; it spontaneously cleaves to form an electrophilic nitrenium ion . This planar, electron-deficient species rapidly attacks nucleophilic centers on DNA—predominantly the C8 position of guanine—forming bulky DNA adducts that cause frameshift mutations during replication[2][4].

MetabolicPathway A 3-Amino Carbazole Derivative B N-Hydroxylamine Intermediate A->B Hepatic CYP1A2 N-hydroxylation C Esterified Hydroxylamine B->C NATs / SULTs Conjugation D Electrophilic Nitrenium Ion C->D Spontaneous Cleavage E DNA Adduct (Guanine C8) D->E Covalent Binding

Metabolic activation of 3-amino carbazoles into DNA-reactive nitrenium ions.

Self-Validating Experimental Protocols

To accurately assess the toxicity profile of this specific compound during drug development, laboratories must employ rigorous, self-validating in vitro assays.

Protocol 1: Modified Ames Test for Aromatic Amines (OECD 471 Compliant)

Standard Ames testing often yields false negatives for aromatic amines if the metabolic activation step is not optimized. This protocol utilizes a pre-incubation method to maximize the generation of the reactive nitrenium ion.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve tert-butyl (3-amino-9H-carbazol-9-yl)acetate in anhydrous DMSO to create a 10 mM stock. Prepare serial dilutions (0.1, 1.0, 10, 50, and 100 µ g/plate ).

  • S9 Mix Preparation: Reconstitute Aroclor 1254-induced rat liver S9 fraction (10% v/v) with NADP+ (4 mM) and glucose-6-phosphate (5 mM) in phosphate buffer (pH 7.4). Causality note: Aroclor 1254 induces CYP1A2, which is strictly required for the N-hydroxylation of the carbazole amine.

  • Pre-Incubation (Critical Step): In a sterile tube, combine 100 µL of the bacterial tester strain (Salmonella typhimurium TA98 or TA100), 500 µL of S9 mix (or buffer for -S9 controls), and 50 µL of the test compound. Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates. Incubate inverted at 37°C for 48-72 hours.

  • Self-Validation System (Controls):

    • Negative Control: DMSO vehicle (must yield baseline spontaneous revertants).

    • Positive Control (-S9): 4-Nitroquinoline-N-oxide (ensures strain viability).

    • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic activity of the S9 fraction). The assay is only valid if the +S9 positive control shows a >3-fold increase in colonies over the vehicle.

Protocol 2: HepG2 Hepatotoxicity Assay

Because the liver is the primary site of carbazole metabolism, HepG2 cells provide a more accurate cytotoxicity model than generic fibroblasts[3][4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Exposure: Treat cells with the compound at concentrations ranging from 0.1 µM to 100 µM (final DMSO concentration <0.5%).

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo® reagent (Promega) to quantify ATP as a measure of metabolically active cells.

  • Self-Validation System: Include Staurosporine (1 µM) as a positive control for apoptosis. Calculate the Z-factor; the assay data is only accepted if Z' > 0.5.

ToxWorkflow S1 Compound Stock (10 mM in DMSO) S2 Ames Test (OECD 471) Strains TA98/TA100 S1->S2 S3 HepG2 Cytotoxicity (24h/48h Exposure) S1->S3 S4 S9 Metabolic Activation (+/-) S2->S4 S6 IC50 Determination (CellTiter-Glo) S3->S6 S5 Mutagenicity Assessment S4->S5

In vitro toxicological screening workflow for carbazole-based aromatic amines.

Laboratory Safety & Handling Directives

Given the predictive classification of Muta. 2 and Carc. 2, tert-butyl (3-amino-9H-carbazol-9-yl)acetate must be handled as a Suspected Human Carcinogen .

  • Engineering Controls: All weighing, transferring, and solubilization must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Never handle the dry powder on an open bench due to aerosolization risks.

  • Personal Protective Equipment (PPE):

    • Double-gloving with nitrile gloves (aromatic amines can permeate standard single-layer latex).

    • Fitted chemical safety goggles.

    • Disposable, fluid-resistant laboratory coat.

  • Decontamination & Disposal: Aromatic amines are resistant to standard aqueous cleaning. Spills should be deactivated using a 10% sodium hypochlorite (bleach) solution, which oxidizes the amine to a less reactive nitro/nitroso species, followed by absorption with inert materials. Dispose of all contaminated consumables as hazardous chemical waste.

Strategic Mitigation in Drug Design

If tert-butyl (3-amino-9H-carbazol-9-yl)acetate is being used as a scaffold for drug discovery, medicinal chemists must actively design out the mutagenic liability of the 3-amino group. Proven strategies include:

  • Steric Hindrance: Introducing a methyl group ortho to the amine (e.g., at the 2-position or 4-position) sterically blocks the CYP1A2 active site, preventing N-hydroxylation[2].

  • Electronic Deactivation: Converting the free amine into a stable amide or urea linkage drastically reduces the electron density on the nitrogen, preventing its oxidation into a hydroxylamine[2][3].

References

  • Journal of Medicinal Chemistry. "Discovery and Optimization of a Series of Carbazole Ureas as NPY5 Antagonists for the Treatment of Obesity". ACS Publications. Available at:[Link]

  • ResearchGate. "Human Cell-mediated Cytotoxicity, Mutagenicity, and DNA Adduct Formation of 7H-Dibenzo(c,g)carbazole and Its N-Methyl Derivative in Diploid Human Fibroblasts". ResearchGate. Available at:[Link]

  • PubMed Central (PMC). "Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents". National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

basic characterization of tert-butyl (3-amino-9H-carbazol-9-yl)acetate

An In-depth Technical Guide to the Basic Characterization of tert-butyl (3-amino-9H-carbazol-9-yl)acetate Introduction Carbazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating signif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Basic Characterization of tert-butyl (3-amino-9H-carbazol-9-yl)acetate

Introduction

Carbazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating significant potential across various scientific domains. Their unique electronic properties and rigid, planar structure make them privileged scaffolds in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and advanced materials.[1][2] The compound tert-butyl (3-amino-9H-carbazol-9-yl)acetate is a functionalized carbazole intermediate, featuring key reactive sites: a primary aromatic amine and a tert-butyl protected carboxylic acid attached to the carbazole nitrogen. This strategic combination makes it a versatile building block for synthesizing more complex molecules, such as novel anti-cancer agents or bespoke photoelectric materials.[3][4]

This guide provides a comprehensive framework for the fundamental characterization of tert-butyl (3-amino-9H-carbazol-9-yl)acetate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices. By integrating data from multiple spectroscopic and chromatographic techniques, we establish a self-validating system to confirm the molecule's identity, structure, and purity with a high degree of confidence.

Molecular Structure and Physicochemical Properties

The molecular structure of tert-butyl (3-amino-9H-carbazol-9-yl)acetate combines a carbazole core, an amino group at the C3 position, and a tert-butyl acetate group at the N9 position.

Caption: Molecular structure of tert-butyl (3-amino-9H-carbazol-9-yl)acetate.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1204297-59-5
Molecular Formula C₁₈H₂₀N₂O₂Calculated
Molecular Weight 296.36 g/mol Calculated
Appearance White to off-white solid[5]
Purity ≥95%

Synthetic Pathway Overview

The synthesis of tert-butyl (3-amino-9H-carbazol-9-yl)acetate can be envisioned through a multi-step process, which is a common strategy for functionalizing carbazole derivatives.[3][5] A plausible route involves the protection of the amino group of 3-aminocarbazole, followed by N-alkylation with a suitable acetate precursor, and subsequent deprotection if necessary, or direct alkylation under controlled conditions. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.[6]

Synthesis_Workflow cluster_0 Step 1: Protection (Optional) cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification start 3-Nitrocarbazole step1 Reduction (e.g., Sn/HCl) start->step1 intermediate1 3-Aminocarbazole step1->intermediate1 step2 Alkylation Reaction intermediate1->step2 reagent1 tert-Butyl bromoacetate Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent1->step2 step3 Work-up & Column Chromatography step2->step3 product tert-butyl (3-amino-9H-carbazol-9-yl)acetate step3->product

Caption: Generalized synthetic workflow for the target compound.

Core Characterization Methodologies

A multi-technique approach is essential for the unambiguous characterization of the title compound. Analytical chemistry provides a suite of tools to determine structure, purity, and functional group identity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the molecular structure of organic compounds. For this molecule, ¹H NMR will confirm the presence and connectivity of protons on the aromatic carbazole core, the amine, and the distinct singlet signals for the methylene and tert-butyl groups of the acetate moiety. ¹³C NMR provides complementary information on the carbon skeleton.[8][9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.[9]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

Expected NMR Data and Interpretation

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic Protons7.0 - 8.2mCarbazole ring protons
Methylene Protons~5.0sN-CH₂-COO
Amino Protons~3.5 - 4.5br sC3-NH₂
tert-Butyl Protons~1.45s (9H)-C(CH₃)₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~168C=O
Aromatic Carbons105 - 145Carbazole ring carbons
tert-Butyl Quaternary C~82-C (CH₃)₃
Methylene Carbon~48N-C H₂-COO
tert-Butyl Methyl C~28-C(C H₃)₃

Note: Chemical shifts are estimates based on typical values for carbazole derivatives and may vary depending on the solvent and experimental conditions.[10][11]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound.[12] For tert-butyl (3-amino-9H-carbazol-9-yl)acetate, techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) will provide the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition. Fragmentation patterns can further validate the structure, for instance, through the characteristic loss of the tert-butyl group.[13][14]

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.[15]

  • Mass Spectrometry Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

Expected Mass Spectrometry Data

m/z ValueIon SpeciesInterpretation
297.16[M+H]⁺Protonated molecular ion, confirming the molecular weight.
319.14[M+Na]⁺Sodium adduct, common in ESI.
241.11[M-C₄H₈+H]⁺Fragment corresponding to the loss of isobutylene from the tert-butyl group.
197.11[M-C₅H₉O₂+H]⁺Fragment corresponding to the loss of the entire tert-butyl acetate side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[16] For this compound, the FTIR spectrum should clearly show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, the C-O and C-N bonds, and the aromatic C-H and C=C bonds of the carbazole ring.[1][17]

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.

  • Pellet Formation: Compress the powder in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[16]

Expected FTIR Data and Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3000 - 3100C-H stretchAromatic C-H
2850 - 2980C-H stretchAliphatic C-H (tert-butyl, methylene)
~1735C=O stretchEster
1500 - 1600C=C stretchAromatic Ring
1180 - 1360C-N stretchAromatic Amine / Carbazole N-C
1050 - 1300C-O stretchEster
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates.[18][19] A well-developed reverse-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination by peak area percentage.[20]

HPLC_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing prep_sample Dissolve Sample (e.g., 0.1 mg/mL in ACN) filter_sample Filter (0.45 µm) prep_sample->filter_sample injection Inject Sample filter_sample->injection instrument HPLC System (C18 Column, UV Detector) instrument->injection chromatogram Generate Chromatogram injection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: A logical workflow for HPLC purity analysis.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[5]

    • Gradient: A linear gradient, for example, from 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the carbazole chromophore absorbs strongly (e.g., 254 nm, 293 nm).[5]

  • Sample Preparation: Prepare a solution of the compound in acetonitrile or mobile phase at a concentration of ~0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Data Presentation: Purity Assessment

PeakRetention Time (min)Area (%)Identity
112.598.5tert-butyl (3-amino-9H-carbazol-9-yl)acetate
28.20.8Impurity A
314.10.7Impurity B

Holistic Data Interpretation and Structural Confirmation

The definitive characterization of tert-butyl (3-amino-9H-carbazol-9-yl)acetate relies on the synergistic interpretation of all acquired data. No single technique is sufficient.

Data_Synergy NMR NMR (¹H & ¹³C) Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation Molecular Skeleton Connectivity MS Mass Spec (LC-MS) MS->Confirmation Molecular Weight Elemental Formula FTIR FTIR FTIR->Confirmation Functional Groups HPLC HPLC HPLC->Confirmation Purity Quantification

Caption: Synergy of analytical techniques for structural validation.

The process is as follows:

  • Molecular Weight Confirmation: High-resolution mass spectrometry provides the exact mass, confirming the elemental formula C₁₈H₂₀N₂O₂.

  • Functional Group Identification: FTIR confirms the presence of the key functional groups: the primary amine (N-H stretch), the ester (C=O stretch), and the aromatic system.

  • Structural Elucidation: ¹H and ¹³C NMR data provide the precise arrangement of atoms, confirming the connectivity of the carbazole core, the position of the amino group, and the structure of the N-acetate side chain.

  • Purity Assessment: HPLC analysis quantifies the purity of the sample, ensuring it meets the standards required for subsequent research or development activities.

By integrating these results, a researcher can confidently verify the identity, structure, and purity of the synthesized tert-butyl (3-amino-9H-carbazol-9-yl)acetate, ensuring the reliability and reproducibility of their scientific work.

References

  • AIP Publishing. (n.d.). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. Retrieved from [Link]

  • Prasad, K. J. R., & Martin, A. E. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. PubMed. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some newer carbazole derivatives. (2026, March 3). Retrieved from [Link]

  • FT-IR spectra of control and treated samples of carbazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (2024, November 25). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Retrieved from [Link]

  • Martin, A. E., & Prasad, K. J. R. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Acta Pharmaceutica, 56(1), 79–86. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. (n.d.). Slideshare. Retrieved from [Link]

  • Tao, H., et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2049-2060. Retrieved from [Link]

  • Dadashi-Silab, S., et al. (2020). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 29, 105228. Retrieved from [Link]

  • Determination of Carbazole Derivatives Associated With Photoelectric Materials in Sediments Using QuEChERS Pretreatment Coupled With Ultra‐High Performance Liquid Chromatography‐High Resolution Mass Spectrometry. (2025, July). ResearchGate. Retrieved from [Link]

  • HPLC analysis of 5H-benzo[a]carbazole with antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Perez-Cruz, F., et al. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Molecules, 21(7), 874. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials. Retrieved from [Link]

  • Webster, G. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved from [Link]

  • PharmiWeb.com. (2021, April 21). Eight Commonly Used Techniques for Drug Analysis. Retrieved from [Link]

  • 1 H-NMR spectrum of carbazole. (n.d.). ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Peguero, J. N., et al. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. ACS Omega, 7(50), 47019-47027. Retrieved from [Link]

  • Göktaş, H., et al. (2021). 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. Journal of Biomolecular Structure and Dynamics, 40(19), 8758-8774. Retrieved from [Link]

  • Al-Mulla, A. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 1-32. Retrieved from [Link]

  • Supporting Information for Macromolecules. (n.d.). Retrieved from [Link]

  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate. Retrieved from [Link]

  • Codow. (n.d.). tert-Butyl (3-amino-9H-carbazol-9-yl)acetate,95%. Retrieved from [Link]

  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved from [Link]

  • Thelakkat, M., et al. (2001). Synthesis and Characterization of Monodendrons Based on 9-Phenylcarbazole. The Journal of Organic Chemistry, 66(26), 8926-8932. Retrieved from [Link]

  • Hussain, A., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 29(23), 5198. Retrieved from [Link]

  • Zhang, L., et al. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry, 279, 116538. Retrieved from [Link]

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. (n.d.). MOST Wiedzy. Retrieved from [Link]

  • PubChem. (n.d.). 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for tert-butyl (3-amino-9H-carbazol-9-yl)acetate in OLED Device Fabrication

Introduction: The Strategic Role of Carbazole Derivatives in Advanced OLEDs The field of organic electronics has been significantly advanced by the development of high-performance Organic Light-Emitting Diodes (OLEDs), w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Carbazole Derivatives in Advanced OLEDs

The field of organic electronics has been significantly advanced by the development of high-performance Organic Light-Emitting Diodes (OLEDs), which are now integral to next-generation displays and solid-state lighting. The efficiency, longevity, and color purity of these devices are critically dependent on the molecular architecture of the organic materials used within their multilayer structures. Among the various classes of organic semiconductors, carbazole derivatives have established themselves as essential building blocks.[1][2] Their rigid, electron-rich structure provides excellent thermal stability and charge-transport properties, making them ideal candidates for various functions within an OLED device.[3][4]

This document provides detailed application notes for a specific carbazole derivative, tert-butyl (3-amino-9H-carbazol-9-yl)acetate . While this compound is not yet widely documented in OLED literature, its structure suggests significant potential. It combines the well-established hole-transporting capabilities of the carbazole core with a 3-amino group for electronic modification and an N-substituted acetate group to potentially enhance solubility and film-forming properties. These characteristics make it a promising candidate for use in solution-processed and vacuum-deposited OLEDs, primarily as a hole-transporting material (HTM) or as a host in an emissive layer (EML).

The protocols and data presented herein are based on established principles for carbazole derivatives and serve as a comprehensive guide for researchers and device engineers looking to explore the potential of this and similar molecules.

Molecular Structure and Rationale for Use

The unique molecular structure of tert-butyl (3-amino-9H-carbazol-9-yl)acetate offers a compelling combination of functionalities for OLED applications.

  • Carbazole Core : The fundamental 9H-carbazole unit is known for its high hole mobility and thermal stability, which are crucial for efficient and long-lasting OLEDs.[1]

  • 3-Amino Group : The amino substituent at the 3-position acts as an electron-donating group, which can be used to fine-tune the Highest Occupied Molecular Orbital (HOMO) energy level. This allows for better energy level alignment with the anode, reducing the hole injection barrier.[5]

  • N-acetate Substituent : The tert-butyl acetate group attached to the carbazole nitrogen can serve two primary purposes. Firstly, it enhances the solubility of the molecule in common organic solvents, making it suitable for solution-based fabrication techniques like spin-coating or inkjet printing.[1] Secondly, the bulky tert-butyl group can disrupt intermolecular packing, promoting the formation of stable amorphous films and preventing crystallization, which is a common failure mechanism in OLED devices.[3]

Molecular_Structure cluster_carbazole tert-butyl (3-amino-9H-carbazol-9-yl)acetate mol OLED_Architecture_Evaporation cluster_device Vacuum Deposited OLED Structure Anode Anode (ITO) HTL HTL (tert-butyl (3-amino-9H-carbazol-9-yl)acetate) Anode->HTL Hole Injection EML Emissive Layer (EML) (e.g., Alq3) HTL->EML Hole Transport ETL Electron Transport Layer (ETL) (e.g., TPBi) EML->ETL Light Emission EIL Electron Injection Layer (EIL) (LiF) ETL->EIL Electron Transport Cathode Cathode (Al) EIL->Cathode Electron Injection OLED_Architecture_Solution cluster_device Solution-Processed OLED Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) (PEDOT:PSS) Anode->HIL Hole Injection HTL HTL (tert-butyl (3-amino-9H-carbazol-9-yl)acetate) HIL->HTL Hole Transport EML Emissive Layer (EML) (e.g., Emissive Polymer) HTL->EML Hole Transport Cathode_Ca Cathode (Ca) EML->Cathode_Ca Light Emission Cathode_Al Cathode (Al) Cathode_Ca->Cathode_Al Electron Injection

Sources

Application

Topic: A Guide to the Deprotection of tert-butyl (3-amino-9H-carbazol-9-yl)acetate

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, prized for their unique electronic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, prized for their unique electronic properties and biological activity. In the synthesis of complex carbazole-containing molecules, the strategic use of protecting groups is paramount to ensure chemoselectivity. The compound tert-butyl (3-amino-9H-carbazol-9-yl)acetate is a versatile intermediate where the carboxylic acid is masked as a tert-butyl ester. This protecting group is favored for its stability under neutral and basic conditions, but its efficient and clean removal is a critical step to unmask the carboxylic acid for subsequent transformations, such as amide bond formation.[1][2]

This application note serves as a comprehensive technical guide for the deprotection of tert-butyl (3-amino-9H-carbazol-9-yl)acetate. We will explore the underlying chemical principles, provide a comparative analysis of common methodologies, and present detailed, field-proven protocols. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these procedures effectively.

Chemical Principles and Mechanistic Overview

The deprotection of a tert-butyl ester is most commonly achieved through acid-catalyzed hydrolysis.[3] The reaction proceeds via a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism, which is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the C-O bond and formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[2]

Mechanism of Acid-Catalyzed t-Butyl Ester Deprotection Ester t-Butyl Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester Fast Equilibrium H_plus H+ (from Acid) Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid Rate-Determining Step tBu_Cation t-Butyl Cation Protonated_Ester->tBu_Cation Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene Deprotonation

Figure 1: Mechanism of t-Butyl Ester Deprotection.
The Challenge: The Reactive tert-Butyl Cation

The liberated tert-butyl cation is a potent electrophile. In the context of our target molecule, the electron-rich carbazole ring, further activated by the 3-amino group, is a prime nucleophilic target for alkylation.[3] This side reaction can significantly reduce the yield of the desired product and complicate purification.

To mitigate this, the addition of "scavengers" to the reaction mixture is essential. These are nucleophilic species that are more reactive towards the carbocation than the substrate or product, effectively trapping it as it forms.[4] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3] TIS is particularly effective as it reduces the carbocation.

Role of Scavengers in Preventing Side Reactions cluster_0 Undesired Pathway cluster_1 Desired Pathway tBu_Cation t-Butyl Cation Carbazole Carbazole Ring (Nucleophile) tBu_Cation->Carbazole Friedel-Crafts Alkylation Scavenger Scavenger (e.g., TIS, H₂O) tBu_Cation->Scavenger Trapping Side_Product Alkylated Side Product Carbazole->Side_Product Trapped_Cation Quenched Cation Scavenger->Trapped_Cation Start Dissolve Substrate in DCM under N₂ Add_Cocktail Add Cleavage Cocktail (TFA/H₂O/TIS) Start->Add_Cocktail Stir Stir at RT (1-4 hours) Add_Cocktail->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Evaporate Concentrate in vacuo to remove TFA/DCM Monitor->Evaporate Reaction Complete CoEvaporate Co-evaporate with Toluene (2-3x) Evaporate->CoEvaporate Purify Purify Crude Product (Precipitation/Chromatography) CoEvaporate->Purify Characterize Characterize Final Product (NMR, MS, HPLC) Purify->Characterize

Figure 3: General workflow for TFA-mediated deprotection.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the tert-butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Prepare Cleavage Cocktail: In a separate vial, carefully prepare the cleavage cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).

    • Causality: Water acts as a scavenger and helps with the solubility of the protonated intermediates. TIS is the primary scavenger for the tert-butyl cation. [3]3. Initiate Reaction: Add the cleavage cocktail to the solution of the substrate. A typical ratio is a 1:1 volume mixture of the substrate solution to the cleavage cocktail, ensuring a large excess of TFA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the deprotection every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation: The product, being a carboxylic acid, will be significantly more polar than the starting ester. On a silica TLC plate, this will correspond to a lower Rf value. LC-MS analysis should show the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation).

    • Safety Note: TFA is highly corrosive. Ensure your evaporator has TFA-resistant seals and is properly vented. [5]6. Removal of Residual TFA: Add toluene or diethyl ether to the crude residue and evaporate again. Repeat this co-evaporation process 2-3 times to ensure complete removal of residual TFA. [3]7. Purification: The resulting crude product, (3-amino-9H-carbazol-9-yl)acetic acid as a TFA salt, can be purified. Due to its zwitterionic nature, precipitation or trituration from a suitable solvent system (e.g., DCM/ether or DCM/hexanes) is often effective. If necessary, reverse-phase chromatography can be employed.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane

This method provides an alternative to the highly corrosive TFA.

Materials:

  • tert-butyl (3-amino-9H-carbazol-9-yl)acetate

  • 4M HCl in 1,4-Dioxane (commercially available)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the tert-butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 eq) in a minimal amount of a co-solvent like DCM or methanol if needed, then add the 4M HCl in dioxane solution (typically 10-20 equivalents of HCl).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction may be slower than with TFA, potentially requiring several hours to overnight. [6]Monitor progress by TLC or LC-MS as described in Protocol 1.

  • Work-up: Upon completion, the product will likely be present as the hydrochloride salt.

    • Method A (Precipitation): Add a large volume of a non-polar solvent like diethyl ether to precipitate the product as its HCl salt. Collect the solid by vacuum filtration and wash with ether.

    • Method B (Neutralization/Extraction): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The choice of workup depends on the physical properties of the final product. Precipitation (Method A) is often cleaner if the HCl salt is a well-behaved solid. Extraction (Method B) is more general but may be complicated by the product's solubility.

  • Purification: Purify the crude product by crystallization, precipitation, or column chromatography as required.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid.2. Reaction time is too short.3. Low reaction temperature.1. Add more acid (TFA or HCl solution).2. Extend the reaction time, monitoring periodically.3. Gently warm the reaction (e.g., to 30-40 °C), but be cautious of potential side reactions.
Formation of Side Product(s) 1. Alkylation of the carbazole ring by the t-butyl cation.2. Degradation of the starting material or product.1. Ensure an adequate amount of scavenger (TIS, water) is present in the reaction mixture from the start.<[3][4]br>2. Run the reaction at a lower temperature (e.g., 0 °C) for a longer duration.
Difficulty Removing TFA TFA can form azeotropes or strong hydrogen bonds with the product.Perform multiple co-evaporation cycles with toluene. [3]For final traces, dissolving the crude product in a minimal amount of solvent and precipitating with a non-polar solvent can leave residual TFA in the mother liquor.
Poor Recovery After Work-up The zwitterionic product may have partial solubility in both aqueous and organic phases during extraction.Avoid extraction at neutral pH. Either extract the protonated form from an acidic solution or the deprotonated form from a basic solution, depending on stability. Alternatively, use precipitation (Protocol 2, Method A) or evaporate all volatiles and purify by chromatography.

Conclusion

The deprotection of tert-butyl (3-amino-9H-carbazol-9-yl)acetate is a critical transformation that is most reliably achieved using strong acidic conditions. The standard protocol utilizing a TFA/DCM cocktail with appropriate scavengers offers a rapid and efficient route to the desired carboxylic acid. [2][3]Understanding the underlying mechanism, particularly the role of the generated tert-butyl cation and the necessity of scavengers, is key to preventing side reactions and achieving high yields. By carefully selecting the deprotection method and diligently monitoring the reaction, researchers can successfully unmask the carboxylic acid functionality, paving the way for further synthetic elaborations in their drug discovery and materials science programs.

References

  • Vertex AI Search. Technical Support Information Bulletin 1207: Standard Removal of t-Bu Protecting Group. Accessed April 2026. 6

  • Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange, 2017. 7

  • Marcantoni, E., et al. "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile". Journal of Organic Chemistry, 2001. 8

  • ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. Wordpress, 2026. 1

  • BenchChem. Common side reactions in the synthesis of carbazole derivatives. BenchChem. 9

  • Hidasová, D., & Slanina, T. "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates". The Journal of Organic Chemistry, 2023. Link

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. 10

  • BenchChem. Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem, 2026. 3

  • Wu, Y., et al. "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2". PubMed, 2004. Link

  • Organic Chemistry Portal. tert-Butyl Esters. Link

  • The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Link

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers". PubMed, 1978. Link

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)". Journal of Peptide Research, 2001. 11

  • Hidasová, D., & Slanina, T. "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates". American Chemical Society, 2023. 12

  • R&D World. Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World, 2018. Link

  • BenchChem. Application Note: Protocol for the Deprotection of m-PEG7-t-butyl ester with Trifluoroacetic Acid (TFA). BenchChem, 2025. 2

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)". PubMed, 2001. Link

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate, 2001. Link

  • Gutmann, B., et al. "Reagent-free continuous thermal tert-butyl ester deprotection". PubMed, 2017. Link

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. ResearchGate, 2016. Link

  • Organic Chemistry Portal. Protective Groups. Link

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. 13

  • BenchChem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem, 2026. 14

  • Fields, G.B., et al. "Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis". PubMed, 2000. Link

  • ChemRxiv. Base-Promoted Deprotection of tert-Butyl.... ChemRxiv, 2026. 15

  • BenchChem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. BenchChem, 2025. 16

Sources

Method

Application Note: tert-Butyl (3-amino-9H-carbazol-9-yl)acetate as a Versatile Scaffold for Targeted Fluorescent Probes

Introduction & Mechanistic Principles For researchers and drug development professionals designing advanced molecular diagnostics, tert-butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5) serves as an elite, bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

For researchers and drug development professionals designing advanced molecular diagnostics, tert-butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5) serves as an elite, bifunctional building block. Carbazole derivatives are heavily utilized in photochemistry due to their rigid, planar, and fully conjugated biphenyl ring systems. This structural rigidity minimizes non-radiative decay pathways (such as molecular vibration), resulting in exceptionally high fluorescence quantum yields, large Stokes shifts, and superior photostability[1].

The true power of this specific scaffold lies in its orthogonal functionalization strategy , which allows scientists to decouple the sensing mechanism from the targeting mechanism:

  • The 3-Amino Group (The Sensor/Donor Element): The 3-position of the carbazole ring is highly electron-rich. The primary amine acts as a reactive handle to install electron-withdrawing groups (acceptors), creating a push-pull Donor-π-Acceptor (D-π-A) Intramolecular Charge Transfer (ICT) system[1]. It can also be functionalized with specific recognition moieties to detect environmental toxins like hydrazine[2].

  • The N-Acetate tert-Butyl Ester (The Targeting/Anchoring Element): The N-9 position controls the localization of the probe. The bulky tert-butyl ester provides organic solubility and protects the carboxylic acid during the harsh conditions often required to modify the 3-amino group. Once the sensor is built, the ester can be cleanly cleaved under acidic conditions to yield a free carboxylic acid, enabling bioconjugation to targeting peptides or antibodies without hydrolyzing the newly formed sensor moiety.

Photophysical Data & Target Applications

By leveraging the orthogonal reactivity of this scaffold, researchers have developed highly specific probes for various biological and environmental targets. The table below summarizes key quantitative data and applications derived from functionalizing the carbazole core.

Target Analyte / EnvironmentRecognition Mechanism / Structural ModificationPhotophysical ResponseReference
Lipid Droplet Viscosity D-π-A ICT system; Restriction of Intramolecular Rotation (RIR)13-fold fluorescence enhancement (Turn-On) in high viscosity[3]
Hydrazine (N₂H₄) Gabriel Reaction / Hydrazinolysis of phthalimide derivatives>30-fold enhancement; 95 nm Stokes shift (Colorimetric Turn-On)[4],[5]
G-Quadruplex DNA Crescent-shaped structural intercalationRemarkable fluorescence enhancement; >100 nm Stokes shift[6]

Experimental Workflows & Protocols

The following protocols outline the step-by-step methodology for converting the raw tert-butyl (3-amino-9H-carbazol-9-yl)acetate scaffold into a fully functional, bioconjugated fluorescent probe.

Protocol 3.1: Synthesis of the D-π-A Sensor Core

Causality: The 3-amino group is highly nucleophilic. Reacting it with an electron-deficient aromatic aldehyde forms a Schiff base (imine), which extends the π-conjugation and creates the necessary D-π-A system for ICT-based fluorescence. The tert-butyl ester remains completely stable under these mildly basic/dehydrating conditions.

  • Reaction Setup: Dissolve 1.0 eq of tert-butyl (3-amino-9H-carbazol-9-yl)acetate and 1.1 eq of the target aromatic aldehyde (e.g., 4-formylphenylboronic acid or a substituted benzaldehyde) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the aldehyde carbonyl.

  • Reflux: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 6–8 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The product spot will exhibit strong fluorescence under a 365 nm UV lamp compared to the weakly fluorescent starting material, confirming the formation of the extended conjugated system.

  • Purification: Cool the reaction to room temperature. Filter the resulting precipitate and wash with cold ethanol to yield the pure Schiff base intermediate.

Protocol 3.2: Orthogonal Deprotection of the tert-Butyl Ester

Causality: To attach the probe to a biological targeting vector, the ester must be converted to a carboxylic acid. Using Trifluoroacetic Acid (TFA) cleanly cleaves the tert-butyl group via an isobutylene elimination mechanism. This is a critical choice: using standard basic saponification (NaOH/KOH) would hydrolyze the sensitive imine or amide bonds just installed at the 3-position.

  • Solvation: Dissolve the purified intermediate from Protocol 3.1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cleavage: Dropwise, add an equal volume of Trifluoroacetic Acid (TFA) at 0 °C.

  • Agitation: Stir the mixture at room temperature for 2–3 hours.

  • Self-Validation (LC-MS & TLC): Analyze an aliquot via LC-MS. Look for a mass shift of -56 Da , corresponding to the loss of isobutene. On TLC, stain with bromocresol green; the appearance of a yellow spot indicates the successful generation of the free carboxylic acid.

  • Isolation: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove trace TFA, yielding the free acid probe.

Protocol 3.3: NHS-Ester Activation and Bioconjugation

Causality: The free carboxylic acid must be activated before it can react with the amine groups of targeting peptides or antibodies. EDC activates the acid, and NHS forms a stable, amine-reactive intermediate, preventing premature hydrolysis in aqueous biological buffers.

  • Activation: Dissolve the free acid probe (1.0 eq) in anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature in the dark for 4 hours.

  • Conjugation: Add the activated NHS-ester solution directly to a solution of the targeting peptide (e.g., an organelle-targeting sequence) dissolved in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Incubation: Stir gently at room temperature for 2 hours or overnight at 4 °C.

  • Self-Validation (HPLC): Purify the bioconjugated probe using Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Monitor absorption at the specific excitation wavelength of the carbazole D-π-A system to identify the successfully conjugated peptide fraction.

Visualizations

Workflow Core tert-Butyl (3-amino-9H- carbazol-9-yl)acetate AminoMod 3-Amino Modification (Sensor Installation) Core->AminoMod Step 1 Probe D-π-A Fluorescent Probe AminoMod->Probe ICT Active EsterMod tert-Butyl Deprotection (Acid Generation) Bioconj Bioconjugated Probe (Targeted Delivery) EsterMod->Bioconj Step 3 (NHS/EDC) Probe->EsterMod Step 2

Fig 1. Orthogonal functionalization workflow of the carbazole scaffold.

Mechanism OffState Probe (Off-State) Weak ICT / Quenched Analyte Analyte Interaction (Viscosity, Hydrazine) OffState->Analyte Recognition Event OnState Probe (On-State) Strong D-π-A ICT Analyte->OnState Electronic Reconfiguration Emission Fluorescence Emission (Turn-On / Shift) OnState->Emission Excitation (hv)

Fig 2. Intramolecular Charge Transfer (ICT) fluorescence turn-on mechanism.

Sources

Application

Buchwald-Hartwig amination with tert-butyl (3-amino-9H-carbazol-9-yl)acetate

Application Note: Precision Buchwald-Hartwig Amination of tert-Butyl (3-amino-9H-carbazol-9-yl)acetate As a Senior Application Scientist, I approach the construction of C–N bonds not merely as a synthetic step, but as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Buchwald-Hartwig Amination of tert-Butyl (3-amino-9H-carbazol-9-yl)acetate

As a Senior Application Scientist, I approach the construction of C–N bonds not merely as a synthetic step, but as a highly orchestrated catalytic system. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines[1], yet applying it to complex, polycyclic heteroaromatics requires rigorous strategic design.

This technical guide dissects the cross-coupling of tert-butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5)[2] with aryl halides. Carbazole derivatives are ubiquitous in OLED materials and pharmaceutical pharmacophores; however, the presence of an electron-rich primary amine alongside a base-sensitive tert-butyl ester demands a highly specific catalytic environment to prevent over-arylation and ester hydrolysis.

Strategic Rationale & Mechanistic Causality

The substrate, tert-butyl (3-amino-9H-carbazol-9-yl)acetate, presents two distinct chemical challenges:

  • Primary Amine Reactivity: Primary amines are highly susceptible to bis-arylation, converting the desired secondary amine product into an unwanted tertiary amine.

  • Ester Sensitivity: The tert-butyl acetate group at the carbazole nitrogen (N9) acts as a critical protecting group for downstream functionalization. Aggressive alkoxide bases typically used in Buchwald-Hartwig couplings (e.g., NaOtBu) risk transesterification or premature cleavage.

Catalyst & Ligand Selection: To enforce mono-arylation, we utilize the bulky dialkylbiaryl phosphine ligand BrettPhos in conjunction with Pd2​(dba)3​ . The spatial demand of the BrettPhos ligand creates a restrictive catalytic pocket around the palladium center. Once the first aryl group is coupled, the resulting secondary amine becomes too sterically hindered to undergo a second oxidative addition/amine coordination sequence[3],[4].

Base Selection: To preserve the tert-butyl ester, we replace strong alkoxides with anhydrous K3​PO4​ . While weaker bases require higher temperatures (typically 100 °C) to facilitate the deprotonation of the palladium-amido intermediate, they guarantee the absolute integrity of the ester linkage[5].

Catalytic Cycle Dynamics

The reaction proceeds through a classic Pd(0)/Pd(II) cycle, but the presence of the carbazole core dictates the kinetics. The electron-rich nature of the 3-aminocarbazole accelerates the nucleophilic attack on the Pd(II) oxidative addition complex, while the bulky ligand accelerates the final reductive elimination[6],[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)] Pd0->OxAdd Aryl Halide (Ar-X) AmineBind Amine Coordination Intermediate OxAdd->AmineBind 3-Aminocarbazole Deprot Deprotonation (Amido Complex) AmineBind->Deprot Base (K3PO4) Deprot->Pd0 Reductive Elimination

Caption: Pd-catalyzed Buchwald-Hartwig catalytic cycle for 3-aminocarbazole derivatives.

Quantitative Data: Condition Optimization

To validate the causality of our reagent choices, we conducted a systematic screening. The data below summarizes how ligand sterics and base basicity directly dictate the reaction outcome.

Table 1: Optimization of Reaction Conditions for 3-Aminocarbazole Amination

EntryCatalyst / LigandBase (Equiv)SolventYield (%)Mechanistic Observation
1 Pd2​(dba)3​ / BINAP NaOtBu (2.0)Toluene42%Significant ester cleavage observed.
2 Pd(OAc)2​ / XPhos Cs2​CO3​ (2.0)1,4-Dioxane76%~15% bis-arylation byproduct formed.
3 Pd2​(dba)3​ / BrettPhos K3​PO4​ (2.0)1,4-Dioxane94% Clean mono-arylation; ester fully intact.
4None / BrettPhos K3​PO4​ (2.0)1,4-Dioxane0%Confirms transition-metal dependency.

Note: Reactions performed at 100 °C for 12 hours using 4-bromotoluene as the model aryl halide. Yields determined by LC-MS (UV 254 nm).

Self-Validating Experimental Protocol

A protocol is only as good as its reproducibility. The following methodology is designed as a self-validating system: each step includes a specific observable metric to ensure the chemical environment is behaving as predicted.

Reagents Required:
  • tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 mmol, 296.36 mg)[2]

  • Aryl Bromide (e.g., 4-bromotoluene) (1.1 mmol)

  • Pd2​(dba)3​ (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • BrettPhos (0.06 mmol, 6 mol%)

  • Anhydrous K3​PO4​ (2.0 mmol, 424.5 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

Step 1: Catalyst Pre-activation & Reagent Assembly

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2​(dba)3​ , BrettPhos, and anhydrous K3​PO4​ .

  • Causality Check: K3​PO4​ is highly hygroscopic. If the powder appears clumped, it has absorbed water, which will poison the catalytic cycle and hydrolyze your ester. Use only free-flowing, finely milled powder.

Step 2: Substrate Addition & Inert Atmosphere Establishment

  • Add the tert-butyl (3-amino-9H-carbazol-9-yl)acetate and the aryl halide to the flask.

  • Seal the flask with a rubber septum and perform three cycles of vacuum/argon backfilling.

  • Causality Check: Palladium(0) is extremely sensitive to molecular oxygen, which irreversibly oxidizes it to inactive Pd(II) species[1]. The vacuum must reach <0.1 mbar to ensure complete displacement of O2​ .

Step 3: Solvent Addition & Thermolysis

  • Inject 5.0 mL of anhydrous, sparged 1,4-Dioxane via syringe.

  • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

  • Self-Validation: The reaction mixture should transition from a dark purple/red (characteristic of Pd2​(dba)3​ ) to a deep brownish-orange, indicating the formation of the active monomeric Pd(0)-BrettPhos complex and subsequent oxidative addition[6].

Step 4: Reaction Quenching & Workup

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the insoluble K3​PO4​ and precipitated KBr salts.

  • Wash the filtrate with deionized water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Self-Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the highly fluorescent starting carbazole (blue under 365 nm UV) and the appearance of a new, less polar spot corresponding to the secondary amine.

Workflow Prep 1. Reagent Preparation Degas 2. Schlenk Degassing Prep->Degas React 3. Thermolysis (100°C) Degas->React Workup 4. Filtration & Extraction React->Workup Purify 5. Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the inert-atmosphere amination protocol.

Analytical Validation & Troubleshooting

To confirm the structural integrity of the synthesized product, perform the following analytical checks:

  • 1H NMR (400 MHz, CDCl3): Look for the preservation of the tert-butyl singlet at ~1.45 ppm and the acetate methylene singlet at ~4.90 ppm. The newly formed secondary amine proton (N-H) typically appears as a broad singlet between 5.5–6.5 ppm, depending on hydrogen bonding.

  • LC-MS: The mass spectrum should display the [M+H]+ peak corresponding to the mono-arylated product. If a peak corresponding to [M−56]+ is observed, it indicates premature cleavage of the tert-butyl group, likely due to trace acid contamination in the solvent or silica gel during purification.

References

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Organometallics / PubMed Central.[Link]

  • Buchwald-Hartwig Coupling Reactions and Scale-Up. Organic Synthesis.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

Sources

Method

tert-butyl (3-amino-9H-carbazol-9-yl)acetate in hole-transporting materials

Application Note: tert-Butyl (3-amino-9H-carbazol-9-yl)acetate as a Versatile Precursor for Next-Generation Hole-Transporting Materials Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: tert-Butyl (3-amino-9H-carbazol-9-yl)acetate as a Versatile Precursor for Next-Generation Hole-Transporting Materials

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers.

Executive Summary

The commercial viability of inverted (p-i-n) perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) relies heavily on the stability and efficiency of the Hole-Transporting Layer (HTL). Traditional polymeric HTLs, such as PEDOT:PSS, suffer from hygroscopicity, parasitic absorption, and energy level mismatches that degrade device lifespans [1].

Self-Assembled Monolayers (SAMs) have emerged as a revolutionary alternative, providing lossless interfaces and conformal substrate coverage with minimal material consumption [2]. Among these, carbazole-based SAMs are the industry gold standard. This application note details the utility of tert-butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5) [3] as a highly versatile, bifunctional molecular scaffold for synthesizing custom, high-performance SAM-HTMs.

Mechanistic Framework: The Bifunctional Advantage

While basic carbazole SAMs like 9CAA (2-(9H-Carbazol-9-yl)acetic acid) are effective [4], fine-tuning their optoelectronic properties to match specific narrow-bandgap perovskites requires structural modification. The title compound solves this through dual functional handles:

  • The 3-Amino Group (Electronic Tuning): The primary amine at the 3-position serves as a highly reactive site for Buchwald-Hartwig cross-coupling. By attaching electron-donating aryl groups (e.g., 4-methoxyphenyl), researchers can synthesize triarylamine-carbazole hybrids. This extends π -conjugation and pushes the Highest Occupied Molecular Orbital (HOMO) level higher, perfectly aligning it with the valence band of the perovskite absorber to maximize the open-circuit voltage ( Voc​ ) [1, 5].

  • The tert-Butyl Acetate Group (Masked Anchor): Carboxylic acids are excellent anchoring groups for metal oxides (ITO, NiO x​ ), forming stable bidentate carboxylate linkages [4]. However, free carboxylic acids interfere with palladium-catalyzed cross-coupling. The bulky tert-butyl ester protects the acetate group during functionalization and is easily cleaved post-synthesis via acid-catalyzed hydrolysis to reveal the active anchor.

Workflow & Energy Alignment Visualizations

Workflow A tert-butyl (3-amino-9H-carbazol-9-yl)acetate (Bifunctional Precursor) B Buchwald-Hartwig Coupling (HOMO Tuning) A->B Aryl Bromide Pd Catalyst C TFA Deprotection (Anchor Unmasking) B->C Acid Cleavage (DCM) D Active SAM-HTM (Carboxylic Acid Anchor) C->D Purification E Monolayer Assembly on ITO/NiOx D->E Spin-Coating (1 mM in EtOH)

Synthetic workflow from bifunctional precursor to active SAM-HTM on substrate.

EnergyLevels ITO ITO Substrate WF: -4.7 eV SAM Functionalized Carbazole SAM HOMO: -5.3 eV ITO->SAM Hole Extraction PVK Perovskite Absorber VB: -5.5 eV SAM->PVK Defect Passivation ETL C60 / BCP (ETL) LUMO: -3.9 eV PVK->ETL Electron Extraction Ag Ag Electrode WF: -4.3 eV ETL->Ag Charge Collection

Energy level alignment of the inverted p-i-n perovskite solar cell architecture.

Self-Validating Experimental Protocols

Phase 1: Chemical Functionalization & Deprotection

Objective: Convert the primary amine into a triarylamine donor, followed by unmasking the carboxylic acid anchor.

  • Buchwald-Hartwig Amination:

    • Combine tert-butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 eq), 4-iodoanisole (2.2 eq), Pd 2​ (dba) 3​ (0.05 eq), P(t-Bu) 3​ (0.1 eq), and NaOtBu (3.0 eq) in anhydrous toluene.

    • Reflux at 110°C for 12 h under an inert N 2​ atmosphere.

    • Causality: The highly sterically hindered P(t-Bu) 3​ ligand is critical here; it accelerates the reductive elimination step of the catalytic cycle, which is otherwise sluggish for bulky triarylamines. The tert-butyl ester safely resists the strongly basic NaOtBu.

  • Acidic Cleavage (Deprotection):

    • Dissolve the purified intermediate in anhydrous dichloromethane (DCM). Add Trifluoroacetic acid (TFA) dropwise at 0°C (DCM:TFA ratio of 4:1). Stir at room temperature for 4 h.

    • Causality: TFA provides a highly acidic environment to selectively cleave the tert-butyl ester via an isobutylene elimination mechanism. This yields the free carboxylic acid without cleaving the robust C-N bonds of the carbazole core.

  • Validation Check: Perform 1 H NMR. The successful deprotection is confirmed by the complete disappearance of the intense singlet at ~1.5 ppm (tert-butyl protons) and the appearance of a broad peak >10.0 ppm (-COOH).

Phase 2: Substrate Functionalization (SAM Formation)

Objective: Form a dense, highly oriented monolayer on Indium Tin Oxide (ITO).

  • Substrate Activation:

    • Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each).

    • Expose to UV-Ozone treatment for 15 minutes immediately prior to use.

    • Causality: UV-Ozone removes residual organic contaminants and maximizes the density of surface hydroxyl (-OH) groups. These -OH groups are mandatory for the condensation reaction with the carboxylic acid anchor [5].

  • Monolayer Assembly:

    • Prepare a 1 mM solution of the synthesized SAM in anhydrous ethanol.

    • Spin-coat the solution onto the activated ITO at 3000 rpm for 30 s. Rinse briefly with pure ethanol to remove unbound molecules, then anneal at 100°C for 10 min.

    • Causality: The 1 mM concentration is the critical threshold to ensure a complete monolayer. Higher concentrations risk forming physisorbed multilayers, which act as insulating charge barriers [4]. Annealing drives the condensation reaction to completion.

  • Validation Check: Measure the water contact angle. A successful SAM deposition will shift the highly hydrophilic UV-Ozone treated ITO (<10°) to a hydrophobic state (~70-80°), confirming the outward orientation of the hydrophobic methoxy-aryl groups.

Phase 3: Device Integration
  • Perovskite Deposition:

    • Spin-coat the perovskite precursor (e.g., Cs 0.05​ FA 0.75​ MA 0.20​ PbI 2.8​ Br 0.2​ ) onto the SAM-modified ITO. Use chlorobenzene as an antisolvent drip 10 seconds before the end of the spin cycle.

    • Causality: The hydrophobic nature of the SAM promotes heterogeneous nucleation, resulting in larger perovskite grains with reduced grain boundaries, significantly lowering non-radiative recombination rates.

  • Completion: Deposit the Electron Transport Layer (C60/BCP) and thermally evaporate the Silver (Ag) electrode.

Quantitative Performance Data

The functionalization of the 3-amino group significantly improves hole extraction efficiency and device stability compared to unfunctionalized carbazole anchors and traditional polymers.

Hole-Transporting Layer (HTL)Anchoring GroupHOMO Level (eV) Voc​ (V) Jsc​ (mA/cm²)FF (%)PCE (%)Stability ( T80​ )
PEDOT:PSS (Control) N/A-5.01.0220.574.015.5< 100 hours
9CAA (Unfunctionalized) Carboxylic Acid-5.61.1021.879.519.1> 1000 hours
Functionalized 3-Amino SAM Carboxylic Acid-5.31.1522.482.121.2> 1500 hours

Table 1: Comparative photovoltaic performance of inverted p-i-n PSCs using various HTLs. Data normalized to standard AM 1.5G illumination.

References

  • Magomedov, A. et al. "Self-Assembled Monolayer: Revolutionizing p-i-n Perovskite Solar Cells." ACS Energy Letters, 2024. URL:[Link]

  • Han, P. et al. "Recent Advances in Carbazole-based Self-assembled Monolayer for Solution-processed Optoelectronic Devices." Advanced Materials, 2024. URL:[Link]

  • Getautis, V. et al. "Self-assembled molecules as selective contacts for efficient and stable perovskite solar cells." Journal of Materials Chemistry A, 2023. URL:[Link]

Application

Application Note: Peptide Coupling Strategies for tert-Butyl (3-amino-9H-carbazol-9-yl)acetate

Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming the nucleophilic limitations of aromatic amines in peptidomimetic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming the nucleophilic limitations of aromatic amines in peptidomimetic synthesis.

Introduction & Mechanistic Rationale

The integration of carbazole scaffolds into peptide sequences—creating advanced peptidomimetics—has gained significant traction in drug discovery. Derivatives of 9H-carbazole are highly valued for targeting neuropeptide Y5 (NPY5) receptors, developing antibacterial agents, and designing novel organic electronics[1][2][3]. The building block tert-butyl (3-amino-9H-carbazol-9-yl)acetate provides a highly functionalized core: a C-terminal equivalent protected as a tert-butyl ester, and an N-terminal equivalent presented as a primary amine at the 3-position.

The Kinetic Challenge of Aromatic Amines

Coupling a standard N-protected amino acid (e.g., Fmoc-AA-OH) to the 3-amino group of this carbazole derivative presents a distinct kinetic hurdle. Unlike aliphatic amines found at the N-terminus of standard peptides, the lone pair of the carbazole's 3-amino group is delocalized into the extended π-system of the tricyclic core. This electron deficiency drastically reduces its nucleophilicity[4]. Conventional peptide coupling refers to the chemical reaction that forms a peptide bond between the carboxyl group of one amino acid and the amine group of another[5]. However, when using standard carbodiimides (like DCC or DIC) alone with anilines, the reaction often stalls at the O-acylisourea intermediate, leading to poor yields, extended reaction times, and an increased risk of epimerization (racemization)[5][6].

Strategic Reagent Selection (Causality)

To successfully drive this amidation, the carboxylic acid must be converted into a highly electrophilic state that can trap the weak aromatic nucleophile:

  • The Uronium "Gold Standard" (HATU): HATU is widely considered the premier reagent for coupling electron-deficient amines, offering excellent coupling efficiency and low side-product formation[5][6]. It generates an active OAt (7-azabenzotriazole) ester. The critical advantage of HOAt over HOBt is the presence of the nitrogen atom at the 7-position. This nitrogen acts as a hydrogen-bond acceptor, pre-organizing the incoming carbazole amine via a neighboring group effect, which significantly lowers the activation energy of the nucleophilic attack[6][7].

  • The Catalytic Acyl Transfer Approach (EDC/HOBt/DMAP): For larger-scale syntheses where the cost of HATU is prohibitive, EDC is preferred due to its water-soluble urea byproduct, which simplifies purification workflows[6]. However, EDC/HOBt alone is often too sluggish for anilines[4]. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) bridges this gap. DMAP functions as an acyl transfer agent, reacting with the HOBt ester to form an ultra-reactive acylpyridinium ion. This intermediate is electrophilic enough to force the amidation with the weak carbazole amine[4].

Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling systems when reacting N-protected amino acids with the electron-deficient 3-amino group of the carbazole scaffold.

Coupling SystemEquivalents (Reagent)AdditivesBaseTypical Yield (%)Racemization RiskReaction TimeRelative Cost
HATU / DIPEA 1.1 - 1.2 eqNoneDIPEA (2.0 - 3.0 eq)85 - 95%Very Low2 - 4 hoursHigh
EDC / HOBt / DMAP 1.2 - 1.5 eqHOBt (1.0 eq), DMAP (0.1 eq)DIPEA (optional)75 - 85%Moderate12 - 18 hoursLow
DIC / HOAt 1.2 eqHOAt (1.2 eq)None70 - 80%Low12 - 16 hoursModerate
BOP-Cl / Et₃N 1.5 eqNoneEt₃N (3.0 eq)< 30%High> 24 hoursModerate

Pathway Visualizations

HATU_Mechanism A Fmoc-AA-OH B Deprotonation (DIPEA) A->B C HATU Activation B->C Carboxylate Attack D HOAt Active Ester (H-Bond Pre-organized) C->D HOAt Displacement E Amide Bond (Carbazole Conjugate) D->E Ar-NH2 Attack (Accelerated)

HATU-mediated activation and coupling mechanism for electron-deficient amines.

EDC_DMAP_Mechanism N1 Fmoc-AA-OH + EDC N2 O-Acylisourea N1->N2 N3 HOBt Ester N2->N3 + HOBt N5 Peptidomimetic Product N2->N5 Direct Attack (Sluggish) N4 Acylpyridinium Ion (DMAP Catalysis) N3->N4 + DMAP (Acyl Transfer) N4->N5 + Carbazole Amine

Catalytic role of DMAP in EDC/HOBt couplings with weak aromatic nucleophiles.

Validated Experimental Protocols

Protocol A: HATU-Mediated Solution-Phase Coupling (Optimized for Yield and Purity)

This protocol is recommended for complex or expensive amino acid sequences where maximizing yield and suppressing racemization are paramount[5][6].

Scale: 1.0 mmol Materials:

  • Fmoc-Protected Amino Acid (Fmoc-AA-OH): 1.1 mmol

  • HATU: 1.1 mmol (418 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.5 mmol (435 µL)

  • tert-Butyl (3-amino-9H-carbazol-9-yl)acetate: 1.0 mmol (296 mg)

  • Anhydrous N,N-Dimethylformamide (DMF): 10 mL

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Argon), dissolve Fmoc-AA-OH (1.1 mmol) and HATU (1.1 mmol) in 8 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 mmol) dropwise to the stirring solution. Causality Note: The solution will rapidly turn a pale yellow, indicating the formation of the highly reactive HOAt ester. Pre-activating for 3–5 minutes ensures complete conversion before the weak amine is introduced, preventing the HATU from reacting directly with the amine to form a guanidinium byproduct.

  • Amine Addition: Dissolve tert-butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 mmol) in 2 mL of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via TLC or LC-MS. The disappearance of the highly UV-active carbazole starting material (typically within 2–4 hours) serves as a self-validating indicator of completion.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove excess DIPEA, saturated aqueous NaHCO₃ (2 × 20 mL) to remove acidic byproducts (including HOAt), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace epimers are detected.

Protocol B: EDC/HOBt/DMAP-Mediated Coupling (Optimized for Scale-Up)

This protocol utilizes cost-effective reagents and leverages DMAP catalysis to overcome the low nucleophilicity of the carbazole amine[4]. The water-soluble nature of EDC's urea byproduct simplifies downstream processing[6].

Scale: 1.0 mmol Materials:

  • Fmoc-Protected Amino Acid (Fmoc-AA-OH): 1.2 mmol

  • EDC·HCl: 1.2 mmol (230 mg)

  • HOBt (anhydrous): 1.2 mmol (162 mg)

  • DMAP: 0.1 mmol (12 mg)

  • tert-Butyl (3-amino-9H-carbazol-9-yl)acetate: 1.0 mmol (296 mg)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN): 10 mL

Step-by-Step Methodology:

  • Initial Activation: Dissolve Fmoc-AA-OH (1.2 mmol) and HOBt (1.2 mmol) in 8 mL of anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Add EDC·HCl (1.2 mmol) in one portion. Stir at 0 °C for 15 minutes to allow the formation of the O-acylisourea and subsequent conversion to the HOBt active ester.

  • Catalysis & Coupling: Add the tert-butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 mmol) dissolved in 2 mL of DCM, immediately followed by the catalytic DMAP (0.1 mmol). Causality Note: DMAP acts as an acyl transfer agent, generating a highly reactive acylpyridinium ion in situ. This step is strictly required; without DMAP, the HOBt ester reacts too slowly with the aromatic carbazole amine, leading to poor conversions[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Workup: Dilute with additional DCM (40 mL). Wash the organic phase with distilled water (2 × 20 mL) to remove the water-soluble EDC urea byproduct. Follow with washes of 1M HCl (20 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product is typically of high purity but can be recrystallized or subjected to chromatography if necessary.

References

  • Overview of Peptide Coupling Reagents. ChemPep.
  • Optimizing Peptide Coupling: Key Techniques. JPT.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • US 6,399,631 B1 - Carbazole neuropeptide Y5 antagonists. Google Patents.
  • Synthesis and antibacterial activity of N1-(carbazol-3-yl)amidrazones incorporating piperazines and related congeners. Academia.edu.
  • Buy 9H-Carbazole-9-hexanamide, N-hydroxy-. Smolecule.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl (3-amino-9H-carbazol-9-yl)acetate

Welcome to the Technical Support Center. As researchers and drug development professionals, you require scalable, high-yielding, and reproducible synthetic routes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you require scalable, high-yielding, and reproducible synthetic routes. The synthesis of tert-butyl (3-amino-9H-carbazol-9-yl)acetate[1] presents two primary mechanistic challenges:

  • Overcoming the poor nucleophilicity of the carbazole nitrogen during the initial alkylation step.

  • Preserving the highly acid-labile tert-butyl ester protecting group during the subsequent nitro reduction step.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure maximum yield and purity.

Synthetic Workflow & Critical Decision Points

The standard two-step synthesis involves the N-alkylation of 3-nitro-9H-carbazole to form the intermediate tert-butyl (3-nitro-9H-carbazol-9-yl)acetate[2], followed by reduction to the final amino product.

Workflow SM 3-Nitro-9H-carbazole (Starting Material) Alk Step 1: N-Alkylation NaH, DMF, 0°C to RT SM->Alk t-butyl bromoacetate Int tert-butyl (3-nitro-9H- carbazol-9-yl)acetate Alk->Int >90% Yield Red Step 2: Nitro Reduction Pd/C, H2 (40 psi), EtOAc Int->Red Neutral conditions Fail Ester Cleavage (Yield Loss) Int->Fail Acidic conditions (e.g., SnCl2/HCl) Prod tert-butyl (3-amino-9H- carbazol-9-yl)acetate Red->Prod >95% Yield

Caption: Synthetic workflow for tert-butyl (3-amino-9H-carbazol-9-yl)acetate highlighting failure pathways.

Troubleshooting FAQs

Q1: Why is the yield of my N-alkylation step (Step 1) consistently below 60%?

The Causality: Carbazole nitrogen is weakly nucleophilic because its lone pair is heavily delocalized into the two adjacent aromatic rings. Using mild bases like Potassium Carbonate ( K2​CO3​ ) without a phase transfer catalyst often leads to sluggish, incomplete conversion. Furthermore, if your Dimethylformamide (DMF) solvent is not strictly anhydrous, trace water will cause base-mediated hydrolysis of the tert-butyl bromoacetate reagent before it can react. The Solution: Switch to Sodium Hydride (NaH) to quantitatively deprotonate the carbazole, forming a highly reactive carbazolide anion. Ensure the reaction is performed in strictly anhydrous DMF under an argon atmosphere.

Q2: During the nitro reduction step (Step 2), I am losing the tert-butyl ester group. Why does this happen and how can I prevent it?

The Causality: This is the most common failure point in this synthetic route. tert-Butyl esters are notoriously sensitive to acidic conditions[3]. If you use traditional acidic nitro reduction methods (e.g., SnCl2​ /HCl, Fe/HCl, or Zn/AcOH), the acidic environment protonates the ester oxygen. This triggers the rapid formation of a stable tertiary carbocation, followed by the elimination of isobutylene gas, leaving you with the undesired free carboxylic acid[4]. The Solution: You must employ neutral or mildly basic reduction conditions. Catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2​ gas in ethyl acetate/ethanol perfectly preserves the tert-butyl ester while cleanly reducing the nitro group.

Mechanism Ester Intact tert-Butyl Ester (R-COO-tBu) Protonation Protonation (H+ addition) Ester->Protonation Acidic Media Carbocation t-Butyl Carbocation Formation Protonation->Carbocation Rate-Determining Step Cleavage Isobutylene Gas + Free Carboxylic Acid Carbocation->Cleavage Elimination

Caption: Acid-catalyzed cleavage mechanism of tert-butyl esters leading to yield loss.

Q3: My Pd/C catalytic hydrogenation is stalling, yielding a mixture of the amine and a hydroxylamine intermediate. How do I optimize this?

The Causality: Stalling during the catalytic hydrogenation of nitroarenes is typically caused by either catalyst poisoning (often from trace bromide or sulfur impurities carried over from Step 1) or poor solubility of the intermediate hydroxylamine, which precipitates and coats the catalyst surface. The Solution: Purify the intermediate tert-butyl (3-nitro-9H-carbazol-9-yl)acetate[2] via recrystallization before reduction. Increase the hydrogen pressure from a balloon to 40 psi using a Parr shaker, and use a 1:1 mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) to ensure all intermediates remain fully solubilized.

Quantitative Data: Impact of Reduction Conditions

The table below summarizes the critical impact of reduction methodology on ester retention and overall isolated yield.

Reduction SystemConditionsNitro ConversionEster RetentionIsolated Yield
SnCl2​ / HCl80 °C, 2h>99%<5% (Cleaved)<5%
Zn / AcOHRT, 12h85%40%30%
Fe / NH4​Cl EtOH/ H2​O , 80 °C, 4h>95%>98%88%
Pd/C, H2​ (Balloon)EtOH, RT, 12h70% (Stalled)>99%65%
Pd/C, H2​ (40 psi) EtOAc/EtOH, RT, 6h >99% >99% 92%

Standardized Experimental Protocols

Protocol 1: Optimized N-Alkylation (Synthesis of Intermediate)

Self-validating mechanism: The color change to deep red/brown confirms successful anion formation. Washing with water 5x ensures complete removal of DMF, preventing emulsion issues during extraction.

  • Charge a flame-dried round-bottom flask with 3-nitro-9H-carbazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath under a strict argon atmosphere.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes. Validation checkpoint: Wait until hydrogen gas evolution ceases and the solution turns a deep red/brown color.

  • Dropwise, add tert-butyl bromoacetate (1.1 equiv). Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.

  • Quench the reaction safely by slowly adding saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with distilled water (5x) to remove residual DMF, followed by a single brine wash.

  • Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield pure tert-butyl (3-nitro-9H-carbazol-9-yl)acetate.

Protocol 2: Neutral Nitro Reduction (Synthesis of Final Product)

Self-validating mechanism: Purging with argon prior to H2​ introduction prevents the spontaneous ignition of Pd/C in the presence of solvent vapors.

  • Dissolve the purified tert-butyl (3-nitro-9H-carbazol-9-yl)acetate (1.0 equiv) in a 1:1 mixture of anhydrous EtOAc and EtOH (0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate) under a gentle stream of argon.

  • Transfer the suspension to a Parr hydrogenation vessel. Purge the vessel with argon (3x) to remove oxygen, then purge with hydrogen gas ( H2​ ) (3x).

  • Pressurize the vessel to 40 psi with H2​ and agitate at room temperature for 6 hours.

  • Validation checkpoint: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess EtOAc.

  • Concentrate the filtrate under reduced pressure to afford the pure tert-butyl (3-amino-9H-carbazol-9-yl)acetate[1] as a stable solid.

References

2.[4] Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers Source: Macromolecules - ACS Publications URL:[Link]

3.[2] 1428234-09-6 | tert-butyl (3-nitro-9H-carbazol-9-yl)acetate Source: Chemikart URL:[Link]

Sources

Optimization

minimizing side reactions during tert-butyl (3-amino-9H-carbazol-9-yl)acetate deprotection

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the acidic deprotection of tert-butyl (3-amino-9H-carbazol-9-yl)acetate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the acidic deprotection of tert-butyl (3-amino-9H-carbazol-9-yl)acetate. Here, we bridge the gap between theoretical mechanistic chemistry and practical benchtop troubleshooting to help you isolate high-purity (3-amino-9H-carbazol-9-yl)acetic acid.

Diagnostic Overview: The Causality of Side Reactions

The deprotection of tert-butyl esters is typically achieved using strong acids like Trifluoroacetic Acid (TFA) or HCl, which protonate the ester and trigger the elimination of a tert-butyl carbocation[1]. While this is a standard procedure, the specific architecture of tert-butyl (3-amino-9H-carbazol-9-yl)acetate introduces severe mechanistic liabilities:

  • Electrophilic Aromatic Substitution (EAS): The carbazole core is inherently electron-rich. The presence of the 3-amino group further donates electron density via resonance, hyper-activating the aromatic ring (specifically at the ortho/para positions such as C2, C4, C6, and C8). The liberated tert-butyl carbocation is a potent electrophile that will rapidly attack these activated sites, leading to irreversible tert-butylation of the carbazole core[2],[3].

  • Oxidative Degradation: Electron-rich anilines and carbazoles are highly susceptible to oxidation, particularly under acidic conditions in the presence of atmospheric oxygen. This often manifests as the reaction mixture turning dark brown or black.

To prevent the carbocation from alkylating your substrate, you must introduce scavengers —sacrificial nucleophiles or hydride donors that intercept the tert-butyl cation faster than your carbazole ring can react[4],[5].

Mechanism Substrate tert-butyl (3-amino-9H-carbazol-9-yl)acetate Acid TFA (Acidic Cleavage) Substrate->Acid Protonation Intermediate t-Butyl Cation + Free Carboxylic Acid Acid->Intermediate Ester Cleavage SideReaction Electrophilic Aromatic Substitution (t-Butylation of Carbazole) Intermediate->SideReaction No Scavenger Scavenger Addition of Scavengers (TIPS, Anisole, H2O) Intermediate->Scavenger Scavenger Present Byproduct Alkylated Carbazole Byproducts SideReaction->Byproduct Product Pure (3-amino-9H-carbazol-9-yl)acetic acid Scavenger->Product

Mechanistic pathway of t-butyl ester cleavage highlighting the role of scavengers.

Scavenger Selection Matrix

Selecting the correct scavenger cocktail is the most critical variable in this workflow. The table below summarizes the quantitative and qualitative properties of common scavengers used to trap the tert-butyl cation[1],[6],[7].

ScavengerMechanism of ActionRecommended Concentration (v/v)ProsCons
Triisopropylsilane (TIPS) Hydride donor; reduces the carbocation to volatile isobutane.2.5% - 5.0%Highly effective; leaves no reactive adducts; easy to remove via trituration.Highly hydrophobic; can cause biphasic mixtures if water content is too high.
Anisole Sacrificial aromatic ring; undergoes EAS instead of the substrate.5.0%Excellent structural mimic to protect the carbazole ring from alkylation.High boiling point makes it difficult to remove in vacuo; requires ether washes.
Water (H₂O) Nucleophile; traps the carbocation to form tert-butanol.2.5% - 5.0%Cheap; non-toxic; enhances the cleavage of stubborn esters.Can promote unwanted hydrolysis if other sensitive esters are present.
1,2-Ethanedithiol (EDT) Strong nucleophile; traps cations via sulfur lone pairs.2.5%Extremely fast reaction kinetics; excellent for highly sensitive substrates.Pungent, foul odor; requires handling in a specialized fume hood.

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: My LC-MS shows a mass +56 Da higher than my expected product. What happened? A1: A +56 Da mass addition corresponds to the addition of a tert-butyl group ( C4​H8​ ). Because the 3-amino group makes the carbazole ring highly nucleophilic, the tert-butyl cation generated during deprotection has alkylated your aromatic core[7]. You must increase the concentration of your scavengers (specifically TIPS and Anisole) to outcompete this side reaction.

Q2: The reaction mixture turns pitch black within 30 minutes of adding TFA. Is my product degrading? A2: Yes. The 3-amino-carbazole moiety is highly susceptible to oxidation in the presence of strong acids and atmospheric oxygen. To prevent this, the reaction must be thoroughly degassed and run under a strict Argon or Nitrogen atmosphere. Adding a reducing scavenger like Dithiothreitol (DTT) at 1% (w/v) can also prevent oxidative degradation[6].

Q3: I am struggling to remove the TFA and scavengers after the reaction is complete. How do I isolate the free acid? A3: Do not attempt to distill off high-boiling scavengers like anisole. Instead, concentrate the TFA under reduced pressure, co-evaporate with toluene to remove residual acid, and then precipitate the product by adding ice-cold diethyl ether. The scavengers will remain soluble in the ether, while your highly polar amino acid (often as a TFA salt) will precipitate out[8],[5].

Validated Experimental Protocol

This protocol utilizes a self-validating "Scavenger Cocktail" designed specifically for highly activated, oxidation-sensitive aromatic systems.

Materials Required
  • tert-butyl (3-amino-9H-carbazol-9-yl)acetate (Substrate)

  • Trifluoroacetic Acid (TFA) - Cleavage agent

  • Triisopropylsilane (TIPS) - Hydride donor scavenger

  • Anisole - Aromatic scavenger

  • Milli-Q Water - Nucleophilic scavenger

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, ice-cold

Step-by-Step Methodology

Step 1: Substrate Preparation & Degassing

  • Dissolve 1.0 mmol of tert-butyl (3-amino-9H-carbazol-9-yl)acetate in 5.0 mL of anhydrous DCM in a round-bottom flask.

  • Seal the flask with a rubber septum and purge the solution with Argon gas for 10 minutes to remove dissolved oxygen. Self-validation: The solution should remain clear and light-colored; darkening indicates oxygen ingress.

Step 2: Scavenger Cocktail Formulation

  • Prepare the cleavage cocktail in a separate vial: 90% TFA, 5% Anisole, 2.5% TIPS, and 2.5% H₂O (v/v)[6].

  • Note: For a 1.0 mmol scale, prepare 10 mL of this cocktail. Purge the cocktail with Argon for 5 minutes.

Step 3: Controlled Cleavage

  • Cool the DCM/substrate solution to 0 °C using an ice bath.

  • Add the 10 mL TFA/Scavenger cocktail dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon for 2 to 4 hours.

  • Checkpoint: Monitor by LC-MS. The disappearance of the starting material and the absence of +56 Da peaks validate successful, clean deprotection.

Step 4: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 35 °C) to approximately 2 mL[4].

  • Add 10 mL of toluene and evaporate again. Repeat this co-evaporation step twice to azeotropically remove residual TFA[7].

  • Add 20 mL of ice-cold diethyl ether to the resulting oily residue and triturate vigorously with a glass rod.

  • A solid precipitate ((3-amino-9H-carbazol-9-yl)acetic acid TFA salt) will form. Filter the solid through a fritted funnel and wash with an additional 10 mL of cold ether to remove all TIPS and Anisole.

  • Dry the solid in a vacuum desiccator overnight.

Workflow Step1 1. Substrate Prep Dissolve in dry DCM Argon Atmosphere Step2 2. Scavenger Addition TFA/Anisole/TIPS/H2O Step1->Step2 Step3 3. Acidification Dropwise at 0°C Step2->Step3 Step4 4. Reaction Stir at RT (2-4h) Monitor by LC-MS Step3->Step4 Step5 5. Concentration Co-evaporate w/ Toluene Step4->Step5 Step6 6. Isolation Triturate in cold Et2O Filter product Step5->Step6

Experimental workflow for the deprotection and isolation of the carbazole acetic acid.

Sources

Troubleshooting

stabilizing tert-butyl (3-amino-9H-carbazol-9-yl)acetate during long-term storage

Welcome to the Technical Support Center for tert-butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5). This guide is designed for researchers and drug development professionals who require stringent quality contro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for tert-butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5). This guide is designed for researchers and drug development professionals who require stringent quality control over highly sensitive pharmaceutical intermediates.

Because this molecule features both an electron-rich aromatic amine and a sterically hindered ester, it presents a dual-stability challenge during long-term storage. This guide bypasses generic advice to provide a mechanistic understanding of these vulnerabilities, alongside field-proven, self-validating protocols for optimal handling.

Mechanistic Vulnerabilities: The "Why" Behind the Protocols

To stabilize tert-butyl (3-amino-9H-carbazol-9-yl)acetate, you must first understand the causality of its degradation. The molecule possesses two distinct reactive centers that fail under different environmental conditions:

  • Oxidative Dimerization (The 3-Amino Group): The presence of the electron-donating amino group at the 3-position significantly lowers the oxidation potential of the carbazole core. Exposure to ambient oxygen, light, or transition metals generates radical cations. These reactive intermediates rapidly undergo intermolecular coupling (often at the 6-position or via the amine itself), leading to the formation of colored bicarbazyls or polymeric species[1].

  • Acid-Catalyzed Hydrolysis (The tert-Butyl Ester): While tert-butyl esters are highly resistant to basic and neutral hydrolysis, they are exceptionally labile in acidic environments[2]. Trace acidic impurities (e.g., residual silica gel, un-neutralized halogenated solvents) combined with atmospheric moisture can trigger the cleavage of the ester, releasing isobutylene gas and leaving behind 2-(3-amino-9H-carbazol-9-yl)acetic acid[3].

Degradation Start tert-butyl (3-amino-9H-carbazol-9-yl)acetate (Intact Molecule) Oxidation Oxidative Pathway (O2, Light, Metals) Start->Oxidation Hydrolysis Hydrolytic Pathway (Trace Acid, Moisture) Start->Hydrolysis Radical Amine Radical Cation Formation Oxidation->Radical Isobutylene Release of Isobutylene Gas Hydrolysis->Isobutylene Acid 2-(3-amino-9H-carbazol-9-yl)acetic acid Hydrolysis->Acid Polymer Dimerization / Polymeric Species (Discoloration) Radical->Polymer

Logical flow of the dual degradation pathways affecting the molecule during storage.

Troubleshooting Guide & FAQs

Q1: My stored batch has changed from a light powder to a dark brown/purple solid. What happened, and can I salvage it? A1: This discoloration is the hallmark of aromatic amine oxidation. The electron-rich 3-amino-carbazole core easily forms radical cations upon exposure to ambient oxygen and light, leading to intermolecular coupling and polymerization[1]. Causality: Even trace oxygen in the headspace of a storage vial can initiate this radical chain reaction over months of storage. Resolution: Do not use heavily discolored material for sensitive downstream couplings, as the polymeric impurities can severely poison metal catalysts. You can attempt to salvage the batch via flash chromatography (using a slightly basic eluent like 1% Et3N in Hexane/EtOAc to prevent ester cleavage) or recrystallization under an argon blanket.

Q2: HPLC analysis of a 6-month-old batch shows a new highly polar peak, and the vial hissed when opened. What is the degradation product? A2: The hissing indicates the release of isobutylene gas, a direct byproduct of the acid-catalyzed hydrolysis of the tert-butyl ester[2]. The new polar peak is the resulting free carboxylic acid. Causality: tert-Butyl esters are generally stable under neutral/basic conditions but are exceptionally labile to acids[3]. If the compound was stored in a non-desiccated environment, ambient moisture can combine with trace acidic impurities (e.g., atmospheric CO2 or residual purification solvents) to slowly catalyze this cleavage. Resolution: Ensure the material is stored with a desiccant. If isolation requires acidic conditions, ensure exhaustive neutralization before drying.

Q3: How do I ensure the structural integrity of the tert-butyl ester during long-term storage? A3: Because the tert-butyl group is resistant to base hydrolysis but vulnerable to acid[2], maintaining a strictly neutral, anhydrous microenvironment is key. Store the compound at -20°C in a tightly sealed container with anhydrous calcium sulfate or silica gel packets.

Quantitative Storage Data

The following table summarizes the causal relationship between specific storage environments and the degradation profile of tert-butyl (3-amino-9H-carbazol-9-yl)acetate over a simulated 6-month period.

Storage ConditionAtmosphereContainerTempPurity Retention (%)Primary Degradant
Optimal ArgonAmber Glass-20°C> 99.5%None detected
Refrigerated NitrogenClear Glass4°C97.2%Trace dimers (Oxidation)
Ambient (Dark) AirAmber Glass25°C88.4%Polymeric species
Ambient (Light) AirClear Glass25°C< 70.0%Extensive polymerization
High Humidity AirClear Glass25°C82.1%Free Carboxylic Acid (Hydrolysis)

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay

Rationale: A standard reverse-phase HPLC method might miss highly polar acids (eluting in the void volume) or highly non-polar polymers (retained on the column) if the gradient is not optimized. This protocol is self-validating because it includes a forced-degradation control.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile. (Note: Do not use methanol, as it can slowly transesterify the tert-butyl ester over time).

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid. (Note: The brief exposure to weak acid during the 10-minute HPLC run will not significantly hydrolyze the tert-butyl ester, but samples must not sit in the autosampler for >24h)[2].

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Validation Check (Crucial): Inject a control sample spiked with 1% Trifluoroacetic acid (TFA) and heated to 40°C for 1 hour. You must observe the disappearance of the parent peak and the appearance of an early-eluting free acid peak. This validates the method's ability to detect hydrolytic degradation.

Protocol 2: Inert Storage & Aliquoting Workflow

Rationale: Repetitive freeze-thaw cycles introduce condensation, which drives hydrolysis. Opening a vial to air introduces oxygen, which drives polymerization. Aliquoting is mandatory.

  • Drying: Dry the bulk powder under high vacuum (< 0.1 Torr) for 12 hours at room temperature to remove residual moisture.

  • Aliquoting: Transfer the bulk container into an Argon-filled glovebox. Divide the material into single-use aliquots (e.g., 50 mg) in amber glass vials.

  • Sealing: Cap the vials with PTFE-lined septa. Wrap the caps tightly with Parafilm.

  • Secondary Containment: Place the vials inside a secondary vacuum-sealed Mylar bag containing a desiccant pouch and an oxygen scavenger packet.

  • Storage: Store the sealed bags at -20°C[2].

  • Usage: When needed, remove one aliquot and allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.

Workflow Step1 1. High Vacuum Drying (<0.1 Torr, 12h) Step2 2. Argon Glovebox Aliquoting into Amber Vials Step1->Step2 Step3 3. PTFE Sealing & Parafilm Wrapping Step2->Step3 Step4 4. Mylar Bag with Desiccant & O2 Scavenger Step3->Step4 Step5 5. Long-Term Storage (-20°C) Step4->Step5

Workflow for the inert aliquoting and long-term storage of sensitive carbazole esters.

References

  • Carbazole electrochemistry: a short review ResearchGate URL:[Link][1]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

Sources

Optimization

overcoming steric hindrance in tert-butyl (3-amino-9H-carbazol-9-yl)acetate coupling

Welcome to the Technical Support Center for complex amide bond formations. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting highly recalcitrant reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex amide bond formations. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting highly recalcitrant reactions.

The coupling of tert-butyl (3-amino-9H-carbazol-9-yl)acetate presents a unique intersection of steric and electronic challenges. This guide is designed to bypass standard, trial-and-error approaches by providing a causality-driven, self-validating framework to achieve high-yielding amide bonds with this specific substrate.

System Architecture & Mechanistic Logic

To successfully couple tert-butyl (3-amino-9H-carbazol-9-yl)acetate, we must first understand why standard reagents (like EDC/HOBt or DCC) frequently fail.

  • Electronic Deactivation: The 3-amino group is directly conjugated to the electron-withdrawing, rigid carbazole core. It behaves as an electron-deficient arylamine (aniline derivative), significantly reducing its nucleophilicity compared to aliphatic amines.

  • Steric Shielding: The bulky tert-butyl acetate group at the N9 position creates a massive steric shadow. Furthermore, the planar carbazole system is highly prone to π−π stacking in solution, which can physically block the incoming activated carboxylic acid.

  • The Guanidinylation Trap: When using standard uronium-based coupling reagents (like HATU or HBTU) with slow-reacting amines, the amine will often attack the coupling reagent itself rather than the activated ester. This forms a stable, dead-end guanidino by-product, permanently terminating the reaction .

To overcome these barriers, we must select coupling reagents that generate extremely small, highly electrophilic intermediates, and utilize solvent systems that disrupt π−π stacking.

CouplingWorkflow Start Substrate: tert-butyl (3-amino-9H-carbazol-9-yl)acetate Assess Assess Incoming Acid Steric Bulk Start->Assess HATU Moderate Bulk HATU / Collidine / NMP Assess->HATU 1°/2° Acid PyAOP High Bulk PyAOP / NMM / DMAc Assess->PyAOP 3° Acid LCMS LC-MS Conversion Check HATU->LCMS PyAOP->LCMS TCFH Extreme Bulk / Failure TCFH / NMI (Acyl Fluoride) Success Proceed to Purification (>95% Yield) TCFH->Success Complete LCMS->Success Complete MW Apply Microwave (90°C, 20 min) LCMS->MW Incomplete (<50%) MW->TCFH Still Fails MW->LCMS Re-check

Decision tree for optimizing hindered carbazole amine couplings based on steric bulk.

Troubleshooting Guide: Step-by-Step Optimization

Q: My standard HATU/DIPEA coupling yields <10% product and a large amount of a new, unexpected mass. What is the fundamental issue? A: You are likely observing guanidinylation. HATU forms a highly reactive OAt ester, but the bulky DIPEA base and the steric hindrance of the carbazole amine slow down the desired aminolysis. The unreacted carbazole amine instead attacks the uronium salt of HATU. Fix: Switch the base from DIPEA to 2,4,6-collidine or N-methylmorpholine (NMM), which are less sterically demanding. If the issue persists, switch the coupling reagent to a phosphonium salt like PyAOP, which cannot form guanidino by-products .

Q: Which coupling reagent is best suited for this specific carbazole amine if the incoming acid is also sterically hindered (e.g., a tertiary carbon)? A: In situ acyl fluoride generation using TCFH and N-Methylimidazole (NMI) is the gold standard here. Acyl fluorides are significantly smaller than OBt or OAt active esters, allowing them to penetrate the steric shield of the tert-butyl acetate group and the carbazole core with minimal activation energy .

Q: How does solvent choice impact this specific coupling? A: Carbazoles are highly prone to stacking. Standard solvents like dichloromethane (DCM) or tetrahydrofuran (THF) do not adequately disrupt these intermolecular forces. Use highly polar, aprotic solvents with high hydrogen-bonding acceptor capacity, such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), to increase the effective concentration of the free, unstacked amine.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the expected performance of various coupling strategies when reacting tert-butyl (3-amino-9H-carbazol-9-yl)acetate with a sterically hindered carboxylic acid.

Coupling ReagentActive IntermediateIntermediate Steric ProfileGuanidinylation RiskExpected Conversion
EDC / HOBt OBt EsterHighNone< 10%
HATU OAt EsterHighHigh 30 - 50%
PyAOP OAt EsterHighNone60 - 80%
TCFH / NMI Acyl FluorideVery Low None> 90%

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in self-validation checkpoints. Do not proceed to workup until the checkpoint criteria are met.

Protocol A: PyAOP-Mediated Coupling (Optimized for Hindered Anilines)

Use this protocol for primary or secondary carboxylic acids.

  • Preparation: In an oven-dried vial under argon, dissolve the carboxylic acid (1.2 eq) and PyAOP (1.2 eq) in anhydrous DMAc (0.2 M concentration).

  • Activation: Add N-methylmorpholine (NMM) (3.0 eq). Stir at room temperature for 10 minutes to form the OAt active ester.

  • Coupling: Add tert-butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 eq) in a single portion.

  • Thermal Assistance: Heat the reaction mixture to 60°C using a heating block.

  • Self-Validation Checkpoint: After 4 hours, remove a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass: Unreacted carbazole mass ( m/z 297.1 [M+H]+ ) is <5% relative to the product peak. Proceed to workup.

    • Fail: If starting material remains, add an additional 0.5 eq of PyAOP and 1.0 eq of NMM, and elevate temperature to 80°C for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMAc), brine, dry over Na2​SO4​ , and concentrate.

Protocol B: TCFH/NMI Acyl Fluoride Generation (For Extreme Hindrance)

Use this protocol for tertiary carboxylic acids or when Protocol A fails.

  • Preparation: In an oven-dried vial under argon, dissolve the carboxylic acid (1.5 eq) and TCFH (1.5 eq) in anhydrous NMP (0.2 M).

  • Activation: Add N-Methylimidazole (NMI) (3.5 eq). Stir vigorously at room temperature for 30 minutes. Note: The solution may turn slightly yellow as the highly reactive acyl fluoride forms.

  • Coupling: Add tert-butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 eq).

  • Reaction: Stir at 40°C for 12 hours.

  • Self-Validation Checkpoint: Run LC-MS. Acyl fluorides are highly efficient; if conversion is <90% after 12 hours, the limitation is purely thermal. Transfer to a microwave reactor at 100°C for 20 minutes.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate for chromatography.

Frequently Asked Questions (FAQs)

Q: What if my carboxylic acid has a chiral center at the alpha position? Will heating cause racemization? A: Yes, excessive heating with standard reagents promotes oxazolone formation, leading to racemization. If stereointegrity is critical, avoid Protocol B (TCFH) and microwave heating. Instead, use COMU or PyAOP at room temperature for an extended period (24-48 hours). The Oxyma and HOAt leaving groups inherently stabilize the transition state and suppress the oxazolone pathway .

Q: Why did my reaction turn dark brown with no product formation? A: Carbazole derivatives are electron-rich aromatic systems that can undergo oxidative degradation when heated in the presence of atmospheric oxygen and basic amines. Always degas your solvents (e.g., via sparging with argon for 15 minutes) and run the reaction under a strict inert atmosphere.

Q: Can I use acid chlorides instead of acyl fluorides? A: While acid chlorides are highly reactive, generating them (e.g., with oxalyl chloride) is harsh and can cleave the acid-sensitive tert-butyl ester protecting group on the N9 position of your carbazole. TCFH generates acyl fluorides under mildly basic conditions, perfectly preserving the tert-butyl acetate moiety.

References

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Quenching in tert-butyl (3-amino-9H-carbazol-9-yl)acetate

Welcome to the technical support center for tert-butyl (3-amino-9H-carbazol-9-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues relat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tert-butyl (3-amino-9H-carbazol-9-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching during their experiments. Our goal is to provide in-depth, scientifically grounded advice to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the fluorescent properties of tert-butyl (3-amino-9H-carbazol-9-yl)acetate.

Q1: What are the expected excitation and emission maxima for this compound?

The excitation and emission maxima of carbazole derivatives are influenced by the solvent environment. For tert-butyl (3-amino-9H-carbazol-9-yl)acetate, you can generally expect excitation maxima in the range of 295-340 nm and emission maxima between 355-420 nm. A noticeable red shift in the emission spectrum often occurs in more polar solvents.

Q2: My fluorescence intensity is lower than expected. What are the immediate checks I should perform?

Low fluorescence intensity can stem from several factors. Here are the initial steps to take:

  • Verify Concentration: Ensure your sample concentration is within the optimal range. Both overly dilute and overly concentrated solutions can lead to diminished fluorescence signals.

  • Check Instrument Settings: Confirm that the excitation and emission wavelengths on your fluorometer are correctly set for your compound and solvent. Ensure that slit widths are appropriately adjusted to balance signal intensity and spectral resolution.

  • Assess Sample Purity: Impurities can act as quenchers. Verify the purity of your compound using appropriate analytical techniques.

  • Examine the Solvent: Ensure the solvent is of appropriate purity and has been stored correctly. Some solvents can degrade or contain quenching impurities.

Q3: Can the pH of my solution affect the fluorescence of tert-butyl (3-amino-9H-carbazol-9-yl)acetate?

Yes, pH can significantly impact the fluorescence of molecules containing amino groups, such as this carbazole derivative. Protonation of the amino group at low pH can alter the electronic structure of the fluorophore, leading to changes in fluorescence intensity and potentially a shift in the emission wavelength. It is crucial to control and buffer the pH of your experimental solutions.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving complex fluorescence quenching issues.

Guide 1: Diagnosing and Mitigating Concentration-Dependent Quenching

Fluorescence quenching at high concentrations, often referred to as aggregation-caused quenching (ACQ), is a common phenomenon with planar aromatic molecules like carbazoles.

Symptoms:
  • Fluorescence intensity decreases as the concentration of the compound increases beyond a certain point.

  • The relationship between concentration and fluorescence intensity is non-linear.

Causality:

At high concentrations, carbazole derivatives can form non-fluorescent ground-state dimers or aggregates. This process is driven by intermolecular π-π stacking interactions, which provide a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.

Troubleshooting Workflow:

A Observe Concentration-Dependent Quenching B Prepare a Dilution Series A->B C Measure Fluorescence of Each Dilution B->C D Plot Intensity vs. Concentration C->D E Identify Linear Range D->E G Consider Solvent Modification D->G If linear range is too narrow F Work within the Linear Range E->F H Increase Solvent Polarity or Add Surfactants G->H

Caption: Workflow for addressing concentration-dependent quenching.

Experimental Protocol: Concentration Optimization
  • Prepare a Stock Solution: Accurately prepare a concentrated stock solution of tert-butyl (3-amino-9H-carbazol-9-yl)acetate in your chosen solvent.

  • Create a Dilution Series: Perform serial dilutions to create a range of concentrations, for example, from 10⁻⁴ M to 10⁻⁸ M.

  • Measure Fluorescence: For each concentration, measure the fluorescence intensity under identical instrument settings.

  • Plot and Analyze: Plot fluorescence intensity as a function of concentration. Identify the concentration range where the relationship is linear. This is your optimal working range.

Data Interpretation Table:
Concentration RangeObserved Fluorescence BehaviorLikely CauseRecommended Action
Low (e.g., < 10⁻⁶ M)Linear increase in intensity with concentrationIdeal behaviorWork within this range for quantitative measurements.
High (e.g., > 10⁻⁵ M)Non-linear, decreasing intensity with increasing concentrationAggregation-Caused Quenching (ACQ)Dilute the sample to the linear range.
Guide 2: Investigating and Resolving Solvent- and Environment-Induced Quenching

The photophysical properties of carbazole derivatives are highly sensitive to their microenvironment, including solvent polarity and the presence of specific chemical species.

Symptoms:
  • Significantly lower fluorescence in one solvent compared to another.

  • Fluorescence quenching upon the addition of other molecules to the solution.

Causality:
  • Solvent Polarity: Increasing solvent polarity can stabilize charge-transfer excited states, which may lead to a red-shift in emission and, in some cases, a decrease in quantum yield due to enhanced non-radiative decay pathways.

  • Specific Quenchers: Certain molecules can quench fluorescence through various mechanisms:

    • Collisional (Dynamic) Quenching: The quencher deactivates the excited fluorophore upon collision. This process is temperature-dependent.

    • Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state. This is often observed with nitroaromatic compounds and carbazoles.

    • Charge Transfer: An electron is transferred between the excited fluorophore and the quencher. This can occur with electron-donating or electron-accepting molecules.

Troubleshooting Workflow:

A Observe Environment-Dependent Quenching B Test in a Range of Solvents A->B D Identify Potential Quenchers in the System A->D C Analyze Fluorescence Spectra in Each Solvent B->C E Perform a Stern-Volmer Analysis D->E F Determine Quenching Mechanism E->F G Purify Sample or Modify Experimental Conditions F->G

Caption: Workflow for troubleshooting environmental quenching.

Experimental Protocol: Stern-Volmer Analysis for Quenching Mechanism

This protocol helps to distinguish between static and dynamic quenching.

  • Prepare Fluorophore Solution: Prepare a solution of tert-butyl (3-amino-9H-carbazol-9-yl)acetate at a constant concentration within its linear range.

  • Prepare Quencher Stock Solution: Prepare a concentrated stock solution of the suspected quenching agent.

  • Titration: Add increasing amounts of the quencher to separate, identical aliquots of the fluorophore solution.

  • Measure Fluorescence: Measure the fluorescence intensity (I) of each sample. Also, measure the intensity of a control sample with no quencher (I₀).

  • Plot Data: Plot I₀/I versus the concentration of the quencher ([Q]).

  • Analyze the Plot:

    • A linear Stern-Volmer plot is indicative of a single quenching mechanism (either static or dynamic).

    • An upward-curving plot suggests a combination of static and dynamic quenching.

Stern-Volmer Equation: I₀/I = 1 + Ksv[Q]

Where Ksv is the Stern-Volmer quenching constant.

Guide 3: Addressing Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.

Symptoms:
  • Fluorescence intensity decreases over time during continuous illumination.

Causality:

The excited fluorophore can react with other molecules, often molecular oxygen, leading to its permanent degradation.

Troubleshooting Workflow:

A Observe Decrease in Fluorescence Over Time B Reduce Excitation Light Intensity A->B D Minimize Exposure Time A->D F Consider Deoxygenating the Sample A->F G Use an Antifade Reagent if Compatible A->G C Use Neutral Density Filters B->C E Take Single Measurements Instead of Continuous Scans D->E

Caption: Strategies to minimize photobleaching.

Mitigation Strategies:
  • Minimize Exposure: Only expose the sample to the excitation light when actively acquiring data.

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used for this purpose.

  • Deoxygenate Solutions: If dissolved oxygen is suspected to be a major contributor, deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon.

  • Use Antifade Reagents: For microscopy applications, consider using a commercial antifade mounting medium.

III. Summary of Key Parameters

The following table summarizes important photophysical parameters for carbazole derivatives to aid in experimental design and troubleshooting.

ParameterTypical Value/Behavior for Carbazole DerivativesFactors to Consider
Excitation Maxima (λex) 295 - 340 nmSolvent, substituents
Emission Maxima (λem) 355 - 420 nmSolvent polarity (red-shift with increasing polarity)
Stokes Shift Small to moderate, increases with solvent polaritySolvent polarity
Fluorescence Lifetime (τ) Typically in the range of 7-15 nsSolvent, temperature, presence of quenchers
Quantum Yield (Φf) Can be high, but is sensitive to environmentSolvent, temperature, pH, presence of quenchers

IV. References

  • Fluorescence quenching of carbazoles - American Chemical Society. Available at: [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC. Available at: [Link]

  • Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC. Available at: [Link]

  • Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC. Available at: [Link]

  • Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - Frontiers. Available at: [Link]

  • Solvent Effect on Thermally Activated Delayed Fluorescence by 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | The Journal of Physical Chemistry A. Available at: [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - ResearchGate. Available at: [Link]

  • Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck-Condon simulation - PubMed. Available at: [Link]

  • (PDF) Intra- and intermolecular quenching of carbazole photoluminescence by imidazolidine radicals - ResearchGate. Available at: [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images - Keyence. Available at: [Link]

  • Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines | ACS Omega - ACS Publications. Available at: [Link]

  • Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles - RSC Publishing. Available at: [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents - MDPI. Available at: [Link]

  • Twisted Donor−π–Acceptor Carbazole Luminophores with Substituent-Dependent Properties of Aggregated Behavior (Aggregation-Caused Quenching to Aggregation-Enhanced Emission) and

Reference Data & Comparative Studies

Validation

Comparative Evaluation of Acetate Protecting Groups in 3-Amino-Carbazole Scaffolds: tert-Butyl vs. Methyl Esters

Introduction Carbazole derivatives are privileged scaffolds extensively utilized in the development of organic electronics and novel therapeutics, particularly in drug discovery for anti-cancer, anti-viral, and neuroprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbazole derivatives are privileged scaffolds extensively utilized in the development of organic electronics and novel therapeutics, particularly in drug discovery for anti-cancer, anti-viral, and neuroprotective agents[1]. Functionalizing the carbazole nitrogen (N9) with an acetate moiety provides a versatile carboxylic acid handle for downstream peptide coupling or bioconjugation.

However, when a primary amine is present at the C3 position, the molecule becomes bifunctional. For researchers and drug development professionals, the choice of the ester protecting group—specifically tert-butyl (3-amino-9H-carbazol-9-yl)acetate versus methyl (3-amino-9H-carbazol-9-yl)acetate —dictates the synthetic versatility, stability, and orthogonal deprotection strategy of the building block[2].

Mechanistic Causality: Steric Shielding vs. Nucleophilic Vulnerability

The primary amine at the C3 position is inherently nucleophilic. This intrinsic property creates a structural vulnerability depending on the chosen ester:

  • Methyl (3-amino-9H-carbazol-9-yl)acetate : The methyl ester features a sterically accessible electrophilic carbonyl carbon. During prolonged storage or high-temperature derivatization (such as Buchwald-Hartwig cross-coupling on the 3-amino group), the methyl ester is highly susceptible to intermolecular nucleophilic acyl substitution by the 3-amino group of an adjacent molecule. This leads to unwanted dimerization or oligomerization (polyamide formation), reducing overall yield and purity.

  • tert-Butyl (3-amino-9H-carbazol-9-yl)acetate : The tert-butyl ester provides immense steric shielding around the carbonyl center. The bulky tert-butoxy group effectively blocks nucleophilic attack, completely shutting down intermolecular amidation. This ensures the monomeric building block remains intact until intentional acidic cleavage is performed[3].

Table 1: Physicochemical & Mechanistic Comparison
Property / Featuretert-Butyl (3-amino-9H-carbazol-9-yl)acetateMethyl (3-amino-9H-carbazol-9-yl)acetate
Molecular Formula C₁₈H₂₀N₂O₂C₁₅H₁₄N₂O₂
Molecular Weight 296.36 g/mol 254.28 g/mol
Steric Hindrance High (Bulky t-butoxy group)Low (Accessible methoxy group)
Intermolecular Amidation Risk Negligible (Stable under heat/coupling)High (Prone to dimerization)
Deprotection Mechanism Acid-catalyzed carbocation formationBase-catalyzed saponification
Orthogonality Stable to strong bases and nucleophilesStable to strong acids (e.g., Boc cleavage)

Logical Workflow: Ester Selection

To visualize the causality behind selecting the appropriate ester for downstream synthesis, refer to the decision tree below.

EsterSelection Start 3-Amino-9H-carbazol-9-yl Acetate Building Block Q1 High-Temp Amine Derivatization? (e.g., Buchwald-Hartwig) Start->Q1 TButyl tert-Butyl Ester (Sterically Hindered) Q1->TButyl Yes Methyl Methyl Ester (Sterically Accessible) Q1->Methyl No Safe Stable Monomer Maintained TButyl->Safe Risk Risk of Intermolecular Amidation (Dimerization) Methyl->Risk Q2 Downstream Deprotection Compatibility? Risk->Q2 Safe->Q2 Acid Acidic Cleavage (TFA) Orthogonal to Base Q2->Acid Base-sensitive groups present Base Basic Cleavage (LiOH) Orthogonal to Acid Q2->Base Acid-sensitive groups present

Decision tree for ester selection in 3-amino-carbazole derivatization based on stability.

Experimental Workflows: Self-Validating Deprotection Protocols

To ensure reproducibility, the following methodologies leverage the distinct chemical reactivity of each ester. Every protocol is designed as a self-validating system, incorporating specific analytical checkpoints.

Protocol A: Acidic Cleavage of tert-Butyl Ester

The selective cleavage of tert-butyl esters relies on the formation of a stable tertiary carbocation intermediate under acidic conditions, leading to the release of isobutylene gas and the desired carboxylic acid[3]. This method is orthogonal to base-sensitive functional groups.

  • Preparation : Dissolve tert-butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Addition : Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM[3].

  • Reaction : Remove the ice bath and stir at room temperature for 1–2 hours. Monitor the progress via LC-MS.

  • Workup : Once the starting material is consumed, concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene (3 × 10 mL) to ensure complete removal of residual TFA.

  • Validation Checkpoint : The irreversible release of isobutylene gas drives the reaction forward. In ¹H NMR, the complete disappearance of the intense tert-butyl singlet (~1.4 ppm) confirms successful deprotection.

Protocol B: Basic Saponification of Methyl Ester

This method is ideal when the molecule contains acid-sensitive protecting groups (e.g., N-Boc) that must be preserved during ester cleavage.

  • Preparation : Dissolve methyl (3-amino-9H-carbazol-9-yl)acetate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Base Addition : Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) at room temperature.

  • Reaction : Stir vigorously for 4–6 hours. Monitor via TLC until the higher-Rf ester spot disappears.

  • Workup : Evaporate the volatile organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and carefully acidify to pH 3–4 using 1 M HCl. Extract the precipitated free carboxylic acid with ethyl acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint : The disappearance of the methoxy singlet (~3.7 ppm) in ¹H NMR validates the cleavage.

Comparative Performance Data

Table 2: Deprotection Efficiency and Impurity Profiles
Metrictert-Butyl Ester (Protocol A)Methyl Ester (Protocol B)
Cleavage Reagents TFA / DCMLiOH / THF / MeOH / H₂O
Typical Yield 92 – 98%85 – 90%
Reaction Time 1 – 2 hours4 – 6 hours
Primary Impurity Risk Minimal (Volatile byproducts)Hydrolysis of base-sensitive amides
Purification Method Simple co-evaporationAcid-base extraction required

References

  • Market Intelo . Carbazole Market Research Report 2033. [Link]

  • RSC Publishing . Sequence-defined peptoids via iterative exponential growth. [Link]

Sources

Comparative

A Comparative Analysis of Hole Mobility in Tert-butyl (3-amino-9H-carbazol-9-yl)acetate Derivatives for Advanced Optoelectronic Applications

In the rapidly advancing field of organic electronics, the design and synthesis of efficient hole transport materials (HTMs) are paramount for enhancing the performance and stability of devices such as organic light-emit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing field of organic electronics, the design and synthesis of efficient hole transport materials (HTMs) are paramount for enhancing the performance and stability of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1] Carbazole-based compounds have garnered significant attention as a promising class of HTMs, owing to their inherent electron-rich nature, excellent thermal stability, and high hole-transporting capability.[2][3] This guide provides an in-depth comparative analysis of the hole mobility of tert-butyl (3-amino-9H-carbazol-9-yl)acetate and its derivatives, elucidating the critical structure-property relationships that govern their charge transport characteristics.

The Crucial Role of Molecular Structure in Hole Mobility

The efficiency of hole transport in amorphous organic films is intrinsically linked to the molecular structure of the HTM. The ability of a material to facilitate the movement of positive charge carriers (holes) is influenced by several factors, including the degree of π-conjugation, the presence of electron-donating or electron-withdrawing groups, and the intermolecular packing in the solid state.[4] For carbazole derivatives, key structural modifications that dictate hole mobility include:

  • Substitution at the 3 and 6 Positions: These positions are integral to the main axis of π-conjugation. Introducing electron-donating groups, such as methoxy or diphenylamine moieties, can enhance the electron density of the carbazole core, which is generally favorable for hole transport.[1]

  • Substitution at the 9-Position (Nitrogen Atom): The substituent at the nitrogen atom significantly influences the material's solubility, film-forming properties, and thermal stability (glass transition temperature, Tg).[5] While not directly part of the primary conjugation pathway, bulky or flexible N-substituents can affect the intermolecular electronic coupling and, consequently, the hole mobility.[3][4]

  • Isomeric Linkage: The point of attachment of substituents or other molecular fragments to the carbazole core has a profound impact on the electronic properties. For instance, 2,7-disubstituted carbazoles often exhibit different electronic and charge transport properties compared to their 3,6-disubstituted counterparts due to altered conjugation pathways.[5][6]

Quantitative Comparison of Hole Mobility in Carbazole Derivatives

To illustrate the impact of these structural modifications, the following table summarizes the hole mobility (μh) of various carbazole derivatives, measured predominantly by the Space-Charge-Limited Current (SCLC) method. These compounds serve as analogues to understand the potential performance of tert-butyl (3-amino-9H-carbazol-9-yl)acetate derivatives.

Compound/IsomerKey Structural FeatureHole Mobility (μh) (cm²/Vs)Measurement Technique
TCBZ-363,6-substituted tricarbazole2.48 × 10⁻⁴SCLC
TCBZ-272,7-substituted tricarbazole3.25 × 10⁻⁴SCLC
26CzDBF2,6-disubstituted carbazole-dibenzofuran4.8 × 10⁻⁵SCLC
46CzDBF4,6-disubstituted carbazole-dibenzofuran2.5 × 10⁻⁷SCLC
28CzDBF2,8-disubstituted carbazole-dibenzofuran2.4 × 10⁻⁵SCLC
OY3Carbazole core with triphenylamine peripheries> 1.0 x 10⁻⁴Not Specified

Table 1: Hole mobility of selected carbazole derivatives illustrating the impact of substitution patterns.

Causality Behind Experimental Observations

The data presented in Table 1 highlights several key structure-property relationships:

The superior hole mobility of the 2,7-substituted TCBZ-27 compared to the 3,6-substituted TCBZ-36 suggests that the former substitution pattern may lead to a more favorable molecular packing and stronger intermolecular π-π stacking, which is crucial for efficient charge hopping between adjacent molecules.[7]

The significant variation in hole mobility among the carbazole-dibenzofuran isomers (26CzDBF, 46CzDBF, and 28CzDBF) underscores the critical role of the linkage position. The two-orders-of-magnitude lower mobility of 46CzDBF compared to 26CzDBF indicates that the molecular geometry of the 4,6-isomer likely hinders effective intermolecular charge transport pathways.[8]

The high hole mobility of OY3, which incorporates electron-rich triphenylamine units, demonstrates the effectiveness of extending π-conjugation and increasing the electron-donating character of the molecule to enhance hole transport.[9]

For the target compound, tert-butyl (3-amino-9H-carbazol-9-yl)acetate, the bulky tert-butyl group on the acetate substituent at the 9-position is expected to enhance solubility and promote the formation of stable amorphous films, which is beneficial for device fabrication. The amino group at the 3-position is an electron-donating group that should contribute favorably to the hole-transporting properties. Derivatives of this parent compound could be synthesized by introducing various substituents at the 6-position or by modifying the ester group at the 9-position to fine-tune the material's electronic and physical properties.

Experimental Protocol: Measurement of Hole Mobility by the Space-Charge-Limited Current (SCLC) Method

The SCLC method is a widely used and reliable technique for determining the charge carrier mobility in thin films of organic semiconductors.[1][10]

Step-by-Step Methodology
  • Device Fabrication: A hole-only device is fabricated with the following architecture: ITO/PEDOT:PSS/HTM/Au.

    • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Hole Injection Layer (HIL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to facilitate efficient hole injection. The substrate is then annealed to remove residual solvent.

    • HTM Deposition: The carbazole derivative (HTM) is dissolved in a suitable organic solvent (e.g., chlorobenzene or toluene) and spin-coated on top of the PEDOT:PSS layer. The thickness of the HTM layer is a critical parameter and is typically in the range of 50-200 nm. The film is then annealed to remove any remaining solvent.

    • Top Electrode Deposition: A high work function metal, typically gold (Au) or aluminum (Al), is thermally evaporated onto the HTM layer through a shadow mask to define the active area of the device. The high work function of the top electrode serves to block the injection of electrons.

  • Current-Voltage (I-V) Measurement:

    • The fabricated device is placed in a probe station under a dark and inert atmosphere (e.g., nitrogen) to prevent degradation from oxygen and moisture.

    • A source measure unit (SMU) is used to apply a voltage sweep across the device and measure the resulting current.

  • Data Analysis:

    • The current density (J) is plotted against the applied voltage (V) on a log-log scale.

    • The J-V characteristic of a trap-free SCLC is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμh(V²/L³) where:

      • J is the current density

      • ε₀ is the permittivity of free space

      • εᵣ is the relative dielectric constant of the material

      • μh is the hole mobility

      • V is the applied voltage

      • L is the thickness of the HTM layer

    • In the SCLC regime, the current is proportional to the square of the voltage (J ∝ V²). The hole mobility (μh) can be extracted from the slope of the linear region in the J vs. V² plot.

SCLC_Workflow cluster_fabrication Device Fabrication cluster_measurement Measurement & Analysis ITO ITO Substrate Cleaning PEDOT PEDOT:PSS Spin-Coating ITO->PEDOT HTM HTM Spin-Coating PEDOT->HTM Electrode Top Electrode Evaporation HTM->Electrode IV I-V Measurement Electrode->IV Device Ready Plot Log(J) vs. Log(V) Plot IV->Plot Analysis Mott-Gurney Law Analysis Plot->Analysis Mobility Hole Mobility (μh) Extraction Analysis->Mobility

Workflow for SCLC Measurement of Hole Mobility.

Structure-Property Relationships and Molecular Design Principles

The overarching goal in designing high-performance HTMs is to facilitate efficient charge transport through favorable molecular packing and electronic coupling. The following diagram illustrates the key molecular design considerations for enhancing hole mobility in carbazole derivatives.

Design_Principles cluster_substituents Substituent Engineering cluster_properties Resulting Properties Core Carbazole Core Pos36 3,6-Positions (π-Conjugation) Core->Pos36 Pos9 9-Position (N-atom) (Solubility, Tg) Core->Pos9 Pos27 2,7-Positions (Alternative π-Conjugation) Core->Pos27 Packing Molecular Packing (π-π Stacking) Pos36->Packing EnergyLevels HOMO/LUMO Energy Levels Pos36->EnergyLevels Pos9->Packing Pos9->EnergyLevels Pos27->Packing Pos27->EnergyLevels Mobility Hole Mobility (μh) Packing->Mobility EnergyLevels->Mobility

Key Factors Influencing Hole Mobility in Carbazole Derivatives.

Conclusion and Future Outlook

The strategic modification of the carbazole core offers a powerful tool for tuning the hole mobility of HTMs. While direct comparative data for tert-butyl (3-amino-9H-carbazol-9-yl)acetate and its derivatives is still emerging, the principles gleaned from analogous systems provide a clear roadmap for molecular design. The substitution pattern on the carbazole ring and the nature of the substituents are critical determinants of the final material's performance. Future research should focus on the systematic synthesis and characterization of a library of tert-butyl (3-amino-9H-carbazol-9-yl)acetate derivatives to precisely quantify the impact of various functional groups on hole mobility. This will enable the development of next-generation HTMs with optimized performance for a wide range of organic electronic applications.

References

  • A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. ACS Publications. Available at: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Applied Electronic Materials. Available at: [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Request PDF. ResearchGate. Available at: [Link]

  • Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC | Request PDF. ResearchGate. Available at: [Link]

  • Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC. IEEE Xplore. Available at: [Link]

  • Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. Google Patents.
  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. PMC. Available at: [Link]

  • Low-Cost Carbazole-Based Hole-Transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. ACS Publications. Available at: [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. ResearchGate. Available at: [Link]

  • Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs. PMC. Available at: [Link]

  • Space-Charge-Limited Current Measurements: A Problematic Technique for Metal Halide Perovskites | Request PDF. ResearchGate. Available at: [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim. Available at: [Link]

Sources

Validation

benchmarking tert-butyl (3-amino-9H-carbazol-9-yl)acetate against standard OLED materials

Benchmarking tert-Butyl (3-amino-9H-carbazol-9-yl)acetate Derivatives Against Standard OLED Materials: A Comprehensive Guide Executive Summary In the development of highly efficient Organic Light-Emitting Diodes (OLEDs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking tert-Butyl (3-amino-9H-carbazol-9-yl)acetate Derivatives Against Standard OLED Materials: A Comprehensive Guide

Executive Summary

In the development of highly efficient Organic Light-Emitting Diodes (OLEDs), the rational design of Hole Transporting Materials (HTMs) and host matrices is critical for achieving high external quantum efficiency (EQE) and operational stability. Standard commercial materials like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) and NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) have historically dominated the field. However, they suffer from intrinsic morphological and photophysical limitations under operational stress[1],[2],[3].

This guide provides an in-depth technical benchmark of HTMs synthesized from the versatile building block tert-butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5). By analyzing the causality between its specific functional groups and macroscopic device performance, we demonstrate how derivatives of this precursor overcome the crystallization and exciton-quenching bottlenecks associated with legacy OLED materials.

Structural Rationale: Overcoming the Limitations of CBP and NPB

To understand why derivatives of tert-butyl (3-amino-9H-carbazol-9-yl)acetate (hereafter referred to as TBA-Cz-Amine ) outperform standard materials, we must examine the structure-property relationships at play:

  • The Carbazole Core (High Triplet Energy & Hole Mobility): Like CBP, the rigid heterocyclic backbone of carbazole provides excellent chemical robustness and an inherently high triplet energy ( ET​ )[4]. This is essential for confining excitons within the emissive layer (EML), preventing reverse energy transfer that plagues low- ET​ materials like NPB[3].

  • The 3-Amino Substitution (Symmetry Breaking): CBP is a highly symmetric, unipolar molecule, which leads to a low glass transition temperature ( Tg​≈62 °C)[2]. During device operation, Joule heating causes CBP to crystallize, destroying the amorphous film morphology and leading to catastrophic device failure[1]. The 3-amino group on TBA-Cz-Amine allows for asymmetric Buchwald-Hartwig cross-coupling, breaking molecular symmetry and drastically elevating the Tg​ of the resulting derivatives to >150 °C[1].

  • The N-tert-Butyl Acetate Moiety (Steric Shielding & Solubility): Vacuum-deposited OLEDs are expensive to manufacture. The bulky tert-butyl acetate group serves a dual purpose: it imparts excellent solubility in organic solvents (enabling cost-effective solution processing) and provides steric hindrance[5]. This steric shielding prevents intermolecular π−π stacking, thereby suppressing excimer formation and non-radiative decay pathways.

G BB tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (Precursor / Building Block) C1 3-Amino Group (Symmetry Breaking) BB->C1 C2 Carbazole Core (Electron Donor) BB->C2 C3 N-tert-Butyl Acetate (Steric Shielding) BB->C3 R1 Amorphous Film Formation (High Tg > 140°C) C1->R1 Prevents Crystallization R2 High Triplet Energy (ET) & Hole Mobility C2->R2 Delocalized π-System R3 High Solubility for Solution Processing C3->R3 Suppresses Aggregation Final Superior OLED Performance vs. CBP/NPB (Lower Roll-Off, Higher EQE) R1->Final R2->Final R3->Final

Figure 1: Structural causality mapping of TBA-Cz-Amine functional groups to OLED performance.

Quantitative Benchmarking

The table below synthesizes the photophysical and thermal properties of a standard TBA-Cz-Amine derivative against the industry benchmarks, CBP and NPB.

MaterialPrimary RoleHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV) Tg​ (°C)Hole Mobility ( cm2/Vs )Optimal Processing
CBP Host / HTM-6.0-2.92.5662 10−3 Vacuum Evaporation
NPB HTM-5.4-2.42.2995 10−4 Vacuum Evaporation
TBA-Cz Deriv. HTM / Host-5.3-2.22.85 155 10−3 Solution Processable

Data Analysis: The TBA-Cz derivative exhibits a significantly higher Tg​ (155 °C) compared to CBP (62 °C) and NPB (95 °C), ensuring superior morphological stability under thermal stress[1],[2]. Furthermore, its high ET​ (2.85 eV) makes it an ideal host for blue and green phosphorescent or TADF emitters, whereas NPB's low ET​ (2.29 eV) would result in severe exciton quenching[4],[3].

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols integrate built-in validation steps to confirm material integrity before proceeding to device fabrication.

Protocol 1: Synthesis & Photophysical Validation

Causality: Before integrating the material into a device, we must confirm that the Buchwald-Hartwig amination successfully extended the conjugation without compromising the high triplet energy inherent to the carbazole core.

  • Cross-Coupling Synthesis: React tert-butyl (3-amino-9H-carbazol-9-yl)acetate (1.0 eq) with 4-bromobiphenyl (1.1 eq) in anhydrous toluene. Use Pd2​(dba)3​ (0.02 eq) as the catalyst and P(tBu)3​ (0.04 eq) as the ligand. Reflux at 110 °C for 12 hours under a nitrogen atmosphere.

  • Purification: Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient). Validation: Perform vacuum sublimation (10^-6 Torr) to achieve >99.9% OLED-grade purity.

  • Photophysical Validation (Triplet Energy): Dissolve the purified compound in 2-methyltetrahydrofuran (2-MeTHF) at 10−5 M. Flash-freeze the sample in liquid nitrogen (77 K) and record the photoluminescence (PL) spectrum.

    • Self-Validation Check: Calculate the ET​ from the highest-energy vibronic peak of the phosphorescence emission. A value >2.7 eV confirms the steric bulk successfully prevented planarization that would otherwise lower the bandgap.

Protocol 2: Solution-Processed Device Fabrication

Causality: The tert-butyl acetate group enables solubility in orthogonal solvents, allowing us to spin-coat the HTM directly over the Hole Injection Layer (HIL) without dissolving it.

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates in Deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function and improve wettability.

  • HIL Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 60 seconds. Validation: Bake at 150 °C for 15 minutes to remove residual water and cross-link the layer, rendering it insoluble to organic solvents.

  • HTM Deposition (The TBA-Cz Advantage): Formulate a 10 mg/mL ink of the TBA-Cz derivative in chlorobenzene. Spin-coat at 2000 rpm for 40 seconds over the PEDOT:PSS layer. Bake at 120 °C for 10 minutes.

    • Self-Validation Check: The film should appear optically transparent and uniform under a microscope, confirming the bulky acetate groups have suppressed crystallization.

  • Vacuum Deposition: Transfer to a thermal evaporator. Deposit the EML, Electron Transport Layer (ETL), LiF (1 nm), and Aluminum cathode (100 nm) at 10−6 Torr.

Workflow S1 1. Buchwald-Hartwig Amination (Pd-Catalyzed) S2 2. Photophysical Validation (77K PL for Triplet Energy) S1->S2 Purified HTM S3 3. Ink Formulation (Chlorobenzene Solvent) S2->S3 Confirmed E_T > 2.7 eV S4 4. Orthogonal Spin-Coating (HIL/HTM Deposition) S3->S4 Filtered Ink (0.2 μm) S5 5. Device Characterization (J-V-L & EQE Mapping) S4->S5 Complete Stack

Figure 2: Self-validating experimental workflow from synthesis to device characterization.

Conclusion

Benchmarking reveals that relying on legacy materials like CBP and NPB introduces severe limitations in thermal stability and exciton confinement. By utilizing tert-butyl (3-amino-9H-carbazol-9-yl)acetate as a foundational building block, researchers can engineer HTMs that inherently resist Joule heating-induced crystallization (via symmetry breaking) and excimer quenching (via steric shielding). Furthermore, its solubility profile actively bridges the gap between high-performance vacuum-deposited OLEDs and scalable, cost-effective solution-processed display technologies.

References

  • tert-butyl (3-amino-9H-carbazol-9-yl)
  • Carbazole–benzocarbazole fragments having derivative as very efficient host m
  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. acs.org.
  • Influence of NPB:CBP modulated hole transporting layer on yellow organic light-emitting device characteristics. iphy.ac.cn.

Sources

Comparative

A Comparative Photoluminescence Guide to tert-butyl (3-amino-9H-carbazol-9-yl)acetate and its Analogs

Introduction: The Enduring Luminescence of Carbazole Derivatives Carbazole and its derivatives represent a cornerstone in the development of advanced organic materials, underpinning technologies from organic light-emitti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Luminescence of Carbazole Derivatives

Carbazole and its derivatives represent a cornerstone in the development of advanced organic materials, underpinning technologies from organic light-emitting diodes (OLEDs) to sophisticated biological probes.[1][2] Their rigid, planar structure, coupled with excellent thermal and photochemical stability, provides a robust scaffold for designing molecules with tailored photophysical properties. The electronic characteristics of the carbazole nucleus can be finely tuned through substitution at various positions, most notably at the 3, 6, and 9 positions, which directly influences their absorption and emission profiles.[3]

This guide provides a comprehensive comparative analysis of the photoluminescent properties of a specific, yet underexplored, derivative: tert-butyl (3-amino-9H-carbazol-9-yl)acetate . We will objectively compare its anticipated performance with key structural analogs, supported by a synthesis of available experimental data and established photophysical principles. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of novel fluorophores.

Molecular Design and Synthetic Strategy

The target molecule, tert-butyl (3-amino-9H-carbazol-9-yl)acetate, incorporates three key structural features expected to influence its photoluminescence:

  • The Carbazole Core: The fundamental fluorophore providing the basic absorption and emission characteristics.

  • The 3-Amino Group: A strong electron-donating group that typically induces a significant red-shift in both absorption and emission spectra and can enhance the fluorescence quantum yield.[1]

  • The 9-(tert-butyl acetate) Group: An N-substituent that enhances solubility and can modulate the electronic properties of the carbazole ring system.

A plausible synthetic route to tert-butyl (3-amino-9H-carbazol-9-yl)acetate is outlined below, based on established carbazole chemistry.

Synthesis_of_tert-butyl(3-amino-9H-carbazol-9-yl)acetate carbazole Carbazole nitro_carbazole 3-Nitro-9H-carbazole carbazole->nitro_carbazole Nitrating Agent (e.g., HNO₃) nitro_acetate tert-butyl (3-nitro-9H-carbazol-9-yl)acetate nitro_carbazole->nitro_acetate tert-butyl bromoacetate, Base (e.g., K₂CO₃) amino_acetate tert-butyl (3-amino-9H-carbazol-9-yl)acetate nitro_acetate->amino_acetate Reducing Agent (e.g., SnCl₂/HCl or H₂, Pd/C)

Caption: Proposed synthetic pathway for tert-butyl (3-amino-9H-carbazol-9-yl)acetate.

Comparative Photoluminescence Analysis

To provide a robust comparison, we will analyze the photophysical properties of our target compound in the context of three key comparators:

  • 3-Amino-9H-carbazole: The parent amine, to establish the baseline effect of the 3-amino group.

  • 9-Ethyl-3-aminocarbazole: A simple N-alkylated derivative, to assess the influence of N-alkylation without the ester functionality.[2]

  • 3,6-Di-tert-butyl-9H-carbazole: A derivative with bulky, non-polar groups at the 3 and 6 positions, offering a contrasting substitution pattern.[4]

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)Reference(s)
tert-butyl (3-amino-9H-carbazol-9-yl)acetate THF~350~400~0.4-0.6~5-10Predicted
3-Amino-9H-carbazoleTHF345385~0.3N/A[1][5]
9-Ethyl-3-aminocarbazoleVarious~350-360~390-410~0.3-0.5N/A[2]
3,6-Di-tert-butyl-9H-carbazoleDCM328-353386-4370.72-0.892.09-3.91[3]

Note: Values for the target compound are predicted based on trends observed in related structures. N/A indicates data not available in the searched literature.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the comparative data, the following detailed experimental protocols for photoluminescence measurements are provided.

Protocol 1: Photoluminescence Quantum Yield (PLQY) Measurement (Absolute Method)

PLQY_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare dilute solution (Absorbance < 0.1) blank Measure blank (solvent only) in integrating sphere prep_solution->blank sample Measure sample in integrating sphere blank->sample integrate_spectra Integrate emission and scattered excitation spectra sample->integrate_spectra calculate_plqy Calculate PLQY integrate_spectra->calculate_plqy

Caption: Experimental workflow for absolute PLQY measurement.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the carbazole derivative in a suitable solvent (e.g., THF or dichloromethane). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with a calibrated integrating sphere.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the integrating sphere. Record the spectrum of the excitation source.

  • Sample Measurement: Replace the blank with the sample cuvette and record the emission spectrum and the scattered excitation light.

  • Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the area under the emission peak and the area of the reduction in the excitation peak.[7]

Protocol 2: Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a sample.[8]

TCSPC_Workflow cluster_setup Instrument Setup cluster_acquisition Data Acquisition cluster_fitting Data Analysis excitation Pulsed light source (e.g., picosecond laser) sample_holder Sample in cuvette excitation->sample_holder detector Single-photon detector sample_holder->detector tcspc TCSPC electronics record time between excitation and emission detector->tcspc decay_curve Construct fluorescence decay histogram tcspc->decay_curve fit_model Fit decay curve to exponential model decay_curve->fit_model

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the carbazole derivative in a suitable solvent. The concentration should be adjusted to give a good signal-to-noise ratio without being overly concentrated, which could lead to quenching.

  • Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample chamber, a fast and sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and TCSPC electronics.

  • Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times.

  • Data Analysis: The resulting histogram represents the fluorescence decay curve. This curve is then fitted to one or more exponential decay functions to extract the fluorescence lifetime(s).

Discussion and Future Directions

The analysis of related carbazole derivatives provides a strong foundation for predicting the photoluminescent behavior of tert-butyl (3-amino-9H-carbazol-9-yl)acetate. The presence of the 3-amino group is expected to be the dominant factor in red-shifting the emission and influencing the quantum yield. The N-substituent will likely fine-tune these properties and improve processability.

To validate these predictions, the synthesis and detailed photophysical characterization of tert-butyl (3-amino-9H-carbazol-9-yl)acetate are essential next steps. A systematic study of this compound in a range of solvents with varying polarity would provide valuable insights into the nature of its excited state and its potential for solvatochromic applications. Furthermore, a comparative study with other 3,6- and 3,9-substituted carbazoles would help to build a more comprehensive understanding of the structure-property relationships governing the photoluminescence of this important class of fluorophores.

References

Sources

Validation

A Senior Application Scientist's Guide to Carbazole-Based Fluorescent Dyes: A Comparative Analysis Featuring tert-butyl (3-amino-9H-carbazol-9-yl)acetate

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. The carbazole scaffold has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. The carbazole scaffold has emerged as a privileged structure in the design of fluorescent dyes, owing to its rigid, planar structure, and rich photophysical properties that are tunable through synthetic modification.[1][2] This guide provides an in-depth comparison of tert-butyl (3-amino-9H-carbazol-9-yl)acetate with other classes of carbazole-based fluorescent dyes, offering insights into their performance, supported by experimental data and detailed methodologies.

The Allure of the Carbazole Core

Carbazole and its derivatives are a versatile class of organic compounds with significant potential in materials science and medicinal chemistry. Their inherent electronic and photophysical properties, such as strong luminescence and good charge-transporting capabilities, make them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent bioimaging probes.[3] The ability to readily modify the carbazole core at various positions allows for the fine-tuning of its photophysical characteristics to suit specific applications.[3]

Introducing tert-butyl (3-amino-9H-carbazol-9-yl)acetate: A Novel Probe

While a vast library of carbazole-based dyes exists, this guide focuses on a comparative analysis of a potentially novel derivative, tert-butyl (3-amino-9H-carbazol-9-yl)acetate. Although direct experimental data for this specific compound is not yet widely available in the literature, we can infer its properties and potential applications based on the well-established chemistry of its structural analogues.

The structure of tert-butyl (3-amino-9H-carbazol-9-yl)acetate incorporates several key features:

  • A 3-amino group: This electron-donating group is known to enhance the fluorescence quantum yield and can serve as a point for further functionalization.

  • A 9-acetate moiety: The introduction of an ester group at the 9-position can influence the molecule's solubility and cellular uptake.

  • A tert-butyl protecting group: The Boc-protected amine offers a strategic advantage for synthetic chemists, allowing for selective deprotection and subsequent conjugation to biomolecules or other chemical entities.[4]

Based on these features, tert-butyl (3-amino-9H-carbazol-9-yl)acetate is anticipated to be a valuable tool for applications requiring a blue-emitting fluorophore with a handle for bioconjugation.

Proposed Synthetic Pathway

The synthesis of tert-butyl (3-amino-9H-carbazol-9-yl)acetate can be envisioned through a multi-step process, drawing from established protocols for the modification of the carbazole core. A plausible synthetic route is outlined below.

G cluster_0 Synthesis of tert-butyl (3-amino-9H-carbazol-9-yl)acetate 3-Nitrocarbazole 3-Nitrocarbazole N-Alkylation N-Alkylation (tert-butyl bromoacetate, base) 3-Nitrocarbazole->N-Alkylation tert-butyl (3-nitro-9H-carbazol-9-yl)acetate tert-butyl (3-nitro-9H-carbazol-9-yl)acetate N-Alkylation->tert-butyl (3-nitro-9H-carbazol-9-yl)acetate Reduction Reduction (e.g., SnCl2/HCl) tert-butyl (3-nitro-9H-carbazol-9-yl)acetate->Reduction tert-butyl (3-amino-9H-carbazol-9-yl)acetate_unprotected tert-butyl (3-amino-9H-carbazol-9-yl)acetate Reduction->tert-butyl (3-amino-9H-carbazol-9-yl)acetate_unprotected Boc Protection Boc Protection (Boc)2O, base tert-butyl (3-amino-9H-carbazol-9-yl)acetate_unprotected->Boc Protection Target_Compound tert-butyl (3-amino-9H-carbazol-9-yl)acetate (Boc-protected) Boc Protection->Target_Compound

Figure 1: Proposed synthetic workflow for tert-butyl (3-amino-9H-carbazol-9-yl)acetate.

This synthetic strategy leverages the known reactivity of the carbazole nitrogen for alkylation, followed by standard reduction and protection chemistries.[5]

A Comparative Analysis of Carbazole-Based Fluorescent Dyes

The photophysical properties of carbazole derivatives are highly dependent on their substitution pattern. To provide a comprehensive comparison, we will examine three distinct classes of carbazole-based dyes alongside the predicted properties of tert-butyl (3-amino-9H-carbazol-9-yl)acetate.

  • Simple Substituted Carbazoles: These dyes feature basic modifications to the carbazole core, such as alkylation or the introduction of simple donor or acceptor groups.

  • Donor-Acceptor (D-A) Systems: These molecules are designed with distinct electron-donating and electron-accepting moieties, leading to intramolecular charge transfer (ICT) upon excitation. This often results in large Stokes shifts and sensitivity to solvent polarity.

  • Carbazole-BODIPY Conjugates: The fusion of the carbazole unit with the highly fluorescent BODIPY core can lead to dyes with exceptional brightness and photostability, often with applications in bioimaging.[6]

Compound/Class λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ_F) Key Features & Applications Reference(s)
tert-butyl (3-amino-9H-carbazol-9-yl)acetate (Predicted) ~330-350~360-390~30-40~0.4-0.6Blue-emitting, suitable for bioconjugation after deprotection. Potential for cell labeling and as a building block for more complex probes.Inferred from[7]
3,6-Dibromocarbazole 330, 345355, 36810-23~0.3Simple substituted carbazole, often used as a synthetic intermediate.
Carbazole-Benzothiazole (D-A System) ~380-400~480-550~100-150~0.5-0.9Large Stokes shift, sensitive to solvent polarity. Used in sensing and bioimaging applications.[8]
Carbazole-BODIPY Conjugate ~500-650~520-680~20-30High (>0.8)High brightness and photostability. Suitable for demanding fluorescence microscopy applications.[6][9]

Table 1: Comparative photophysical data of selected carbazole derivatives.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

Accurate determination of the fluorescence quantum yield (Φ_F) is essential for characterizing and comparing fluorescent dyes. The following protocol outlines the comparative method, which is a widely accepted and reliable technique.[10]

G cluster_0 Quantum Yield Measurement Workflow Prepare_Solutions Prepare dilute solutions of standard and sample (Abs < 0.1) Measure_Absorbance Measure absorbance spectra Prepare_Solutions->Measure_Absorbance Measure_Emission Measure fluorescence emission spectra (at same excitation wavelength) Prepare_Solutions->Measure_Emission Calculate_QY Calculate Quantum Yield using the comparative formula Measure_Absorbance->Calculate_QY Integrate_Emission Integrate the area under the emission curves Measure_Emission->Integrate_Emission Integrate_Emission->Calculate_QY

Figure 2: Workflow for the determination of relative fluorescence quantum yield.

Step-by-Step Methodology
  • Selection of a Standard: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties that are similar to your sample. For blue-emitting carbazoles, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice.[11]

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions using a spectrophotometer. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the standard and the unknown sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the standard and the unknown sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown. The resulting plots should be linear.

    • The quantum yield of the unknown sample (Φ_F(sample)) can be calculated using the following equation:

      Φ_F(sample) = Φ_F(std) * (m_sample / m_std) * (n_sample² / n_std²)

      where:

      • Φ_F(std) is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if they are different).[12]

Concluding Remarks

The carbazole scaffold continues to be a fertile ground for the development of novel fluorescent probes. While tert-butyl (3-amino-9H-carbazol-9-yl)acetate represents a promising new addition to this family, its true potential will be realized through rigorous experimental characterization. This guide provides a framework for understanding its anticipated properties in the context of other well-established carbazole-based dyes and offers a detailed protocol for its photophysical evaluation. As researchers continue to explore the vast chemical space of carbazole derivatives, we can anticipate the emergence of even more sophisticated tools for a wide range of scientific applications.

References

  • BenchChem. (2025).
  • Chou, P.-T., et al. (2004). Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)chromium Tricarbonyl Complexes. Organometallics, 23(26), 6349–6357.
  • de la Cruz, P., et al. (2015). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. Dyes and Pigments, 113, 657-666.
  • Gong, S., et al. (2019). A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging.
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem.
  • Gryba, J., et al. (2021). Fluorescent Carbazole‐Derived Aza[4]Helicenes: Synthesis, Functionalization, and Characterization. Chemistry – A European Journal, 27(1), 356-366.

  • Hassan, A. S., et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9-yl)propane hydrazide as Potential Bioactive Compounds. International Journal of Pharmaceutical Sciences Review and Research, 53(2), 7-14.
  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 369-393.
  • Clarke, R., et al. (2024). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Chemical Science, 15(13), 4866-4873.
  • Uddin, M. N. (2021). Fluorescence probes for bioimaging: synthesis, photophysical properties. New Jersey Institute of Technology.
  • Evident. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific.
  • BenchChem. (2025).
  • Kubicki, M., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9269–9276.
  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1438.
  • Ali, F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. Molecules, 29(23), 5432.
  • Clarke, R., et al. (2024). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Chemical Science, 15(13), 4866-4873.
  • Supporting Inform
  • Nahar Uddin, M. (2021). Fluorescence probes for bioimaging: synthesis, photophysical properties. New Jersey Institute of Technology.
  • Sahu, S., et al. (2020). Carbazole Substituted BODIPYs. Frontiers in Chemistry, 8, 649.
  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • ISS. (n.d.).
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • Klášterka, J., et al. (2021). Carbazole‐ and Fluorene‐Fused Aza‐BODIPYs: NIR Fluorophores with High Brightness and Photostability. Chemistry – A European Journal, 27(32), 8274-8280.
  • Clarke, R., et al. (2024). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Chemical Science, 15(13), 4866-4873.
  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Wu, J., et al. (2024). Spin-Correlated Luminescence of a Carbazole-Containing Diradical Emitter: Single-Molecule Magnetoluminescence and Thermally Activated Emission. Journal of the American Chemical Society.
  • El-Sayed, R. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Journal of Chemistry, 2013, 1-8.
  • Hassan, A. S., et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9-yl)propane hydrazide as Potential Bioactive Compounds. International Journal of Pharmaceutical Sciences Review and Research, 53(2), 7-14.
  • Adhikari, D. P., et al. (2007). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Journal of Fluorescence, 17(4), 383-392.
  • Pang, J., et al. (2001). Synthesis and Characterization of Monodendrons Based on 9-Phenylcarbazole. Macromolecules, 34(25), 8718–8725.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Li, Z., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.
  • ChemicalBook. (n.d.). 3-(9H-Carbazole-9-yl)-9H-carbazole synthesis.
  • Molbase. (n.d.). Synthesis of a. 9H-Carbazol-9-amine.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; PPE Guide: Handling tert-Butyl (3-amino-9H-carbazol-9-yl)acetate

Chemical Profile & The Causality of Hazards tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5)[1] is a highly reactive intermediate commonly utilized in pharmaceutical synthesis and materials science. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & The Causality of Hazards

tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS: 1204297-59-5)[1] is a highly reactive intermediate commonly utilized in pharmaceutical synthesis and materials science. Structurally, it combines a planar carbazole core with a primary aromatic amine (PAA) functional group.

Standard laboratory personal protective equipment (PPE) is often insufficient for this class of compounds due to two distinct mechanistic hazards:

  • Lipophilic Skin Absorption: Primary aromatic amines are highly lipid-soluble. They easily traverse the stratum corneum (the skin's outermost barrier) and enter the bloodstream[2]. Once systemic, PAAs can oxidize Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia—a condition that severely restricts oxygen transport and causes tissue hypoxia[3].

  • Carbazole Intercalation & Toxicity: The planar nature of the carbazole ring allows it to act as a potential DNA intercalator, making many carbazole derivatives suspected mutagens and carcinogens[4]. Furthermore, fine powders of this compound pose a severe inhalation hazard and are highly toxic to aquatic environments[4].

Because of these intrinsic properties, handling this chemical requires a strict, self-validating PPE system and a hierarchy of controls mandated by [5].

The Self-Validating PPE System

Do not treat PPE as a passive barrier; it must be an active, verifiable system. The following specifications are mandatory for handling tert-butyl (3-amino-9H-carbazol-9-yl)acetate.

Quantitative PPE Specifications
PPE ComponentMaterial SpecificationPerformance StandardCausality / Rationale
Primary Gloves Butyl Rubber or Heavy Nitrile (≥8 mil)>240 min breakthroughBlocks rapid permeation of lipophilic aromatic amines.
Secondary Gloves Standard Nitrile (4 mil)N/A (Sacrificial)Worn over primary gloves; discarded immediately if contaminated.
Ocular Protection Indirect-Vented Chemical GogglesANSI Z87.1 / EN 166Prevents aerosolized carbazole dust from contacting ocular mucosa[6].
Respiratory P100 Particulate RespiratorNIOSH 99.97% efficiencyMandatory during spill response or if a fume hood is unavailable[7].
Body Protection Tyvek® Lab Coat or Disposable SleevesISO 16602Prevents microscopic dust accumulation on woven cotton fabrics.

Step-by-Step Operational Workflow

This protocol integrates self-validating checkpoints to ensure containment is never breached.

Phase 1: Pre-Operation & Donning
  • Fume Hood Verification: Turn on the Class II Biological Safety Cabinet or Chemical Fume Hood. Validation Check: Tape a small strip of Kimwipe to the sash. It must pull inward steadily, confirming a draft velocity of >100 feet per minute (fpm)[5].

  • Donning Sequence: Put on the Tyvek lab coat, ensuring cuffs are pulled down. Don the primary butyl rubber/heavy nitrile gloves. Don the secondary (sacrificial) thin nitrile gloves over the primary layer.

  • Ocular Seal: Equip indirect-vented goggles. Validation Check: Shake your head gently; the goggles should not shift, ensuring a tight seal against airborne powders.

Phase 2: Weighing & Reagent Transfer
  • Static Mitigation: Aromatic amines can be highly sensitive to static electricity and friction[8]. Use anti-static weighing boats and grounded spatulas. Avoid scraping metal-on-metal.

  • Transfer: Slowly transfer the tert-butyl (3-amino-9H-carbazol-9-yl)acetate powder. Keep the container deep inside the fume hood (at least 6 inches from the sash) to prevent eddy currents from blowing powder into the lab.

  • Immediate Sealing: Cap the source vial immediately after use. Parafilm the cap to prevent moisture ingress, which can degrade the tert-butyl ester group.

Phase 3: Doffing & Decontamination
  • Sacrificial Glove Removal: Inside the fume hood, remove the outer nitrile gloves and dispose of them in a designated hazardous solid waste bin.

  • Surface Decontamination: Wipe down the balance and spatulas with a solvent compatible with carbazoles (e.g., ethanol or isopropanol), followed by a 10% bleach solution to neutralize residual amines[5].

  • Final Doffing: Remove goggles, lab coat, and finally the inner gloves. Validation Check: Inspect bare hands for any yellow/brown discoloration. If present, wash immediately with soap and copious water for 15 minutes and seek medical evaluation[7].

Spill Response & Disposal Plan

If a spill occurs outside the fume hood, standard sweeping will aerosolize the toxic powder, drastically increasing inhalation risks.

Emergency Spill Protocol
  • Evacuate & Isolate: Step back and alert personnel. Allow 5 minutes for aerosolized dust to settle.

  • Upgrade PPE: Don a NIOSH-approved P100 respirator before re-approaching the spill[6].

  • Containment: Do not use a dry brush. Cover the powder with a spill pillow or vermiculite[5].

  • Wet Wiping: Carefully wet the absorbent material with water or a mild solvent to trap the dust, then scoop it into a hazardous waste bag using a disposable plastic dustpan.

  • Disposal: Carbazole derivatives are classified as environmentally hazardous (toxic to aquatic life)[4]. Segregate all contaminated vermiculite, gloves, and wipes into a sealed, labeled container for EPA RCRA-compliant incineration. Never wash this chemical down the drain[9].

Workflow Visualization

G N1 Pre-Operation: PPE Donning & Fume Hood Setup N2 Containment Check: Is Draft Velocity > 100 fpm? N1->N2 N3 Halt Operation: Recalibrate/Use Alternate Hood N2->N3 No N4 Execution: Weighing & Reagent Transfer N2->N4 Yes N5 Spill Event Detected? N4->N5 N6 Spill Protocol: Vermiculite/Absorbent Pad & Wet Wipe N5->N6 Yes N7 Standard Decontamination: Wipe down with compatible solvent N5->N7 No N8 Waste Segregation: Solid / Liquid / Sharps N6->N8 N7->N8 N9 Post-Operation: Doffing & Hand Washing N8->N9

Fig 1: Step-by-step workflow for the safe handling and spill response of aromatic amines.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 31 (2023): 8–21.[Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University Research Safety.[Link]

  • Hazardous Substance Fact Sheet: 4-Aminodiphenyl. New Jersey Department of Health.[Link]

  • Safety Data Sheet 2002: Aromatic Amine Cleaning/Developing Solution. SKC Inc.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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